Hortensin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123442-39-7 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-7-11-12(8-14(13)22-2)23-17(16(20)15(11)19)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
InChI Key |
HJNLHRFLGKGWLI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)OC |
Other CAS No. |
123442-39-7 |
Synonyms |
3-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one hortensin |
Origin of Product |
United States |
Foundational & Exploratory
Hortensin: A Technical Guide to its Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hortensin is a Type 1 Ribosome-Inactivating Protein (RIP) isolated from the seeds of the edible plant Atriplex hortensis L. var. rubra, commonly known as red mountain spinach. As a member of the RIP family, this compound possesses N-glycosylase activity that leads to the inhibition of protein synthesis and subsequent cell death. This technical guide provides a comprehensive overview of the structure, functional domains, and biological activities of this compound, with a particular focus on its most studied isoform, this compound 4. We will delve into its cytotoxic effects on cancer cells, its antifungal properties, and the underlying molecular mechanisms. This document also includes detailed experimental protocols and quantitative data to support further research and development of this compound-based therapeutics.
Introduction
Ribosome-Inactivating Proteins (RIPs) are a group of enzymes found in various plants that possess rRNA N-glycosylase activity. They function by catalytically removing a specific adenine residue from the large ribosomal RNA, leading to an irreversible halt in protein synthesis and ultimately, cell death through apoptosis.[1] RIPs are classified into two main types: Type 1 RIPs, which consist of a single polypeptide chain with enzymatic activity, and Type 2 RIPs, which are heterodimers containing an enzymatic A chain linked to a lectin-like B chain that facilitates cell surface binding.
This compound is a recently identified Type 1 RIP extracted from the seeds of Atriplex hortensis.[1] Several isoforms have been isolated, with this compound 4 being the most abundant and well-characterized.[1] Research has highlighted the potential of this compound 4 as an anticancer agent, demonstrating cytotoxicity against glioblastoma cell lines, and as a biopesticide due to its antifungal properties.[1][2]
This compound Protein Structure and Functional Domains
Primary and Post-Translational Modifications
The primary structure of this compound 4 consists of 254 amino acid residues.[2] Its amino acid sequence shows high homology to the Type 1 RIP from Atriplex patens (UniProt Accession: ABJ90432.1). A key feature of this compound 4 is the presence of a N-Acetylhexosamine chain at position Asn231, indicating that it is a glycoprotein.[2]
Three-Dimensional Structure
While a crystal structure of this compound 4 is not yet available in the Protein Data Bank (PDB), a 3D model has been generated.[2] The model reveals a protein core that is characteristic of other Type 1 RIPs. This conserved structure is crucial for its enzymatic function and includes a well-defined active site cleft.
Functional Domains
The primary functional domain of this compound is its N-glycosylase active site. The amino acid residues that constitute this active site are conserved among RIPs and are responsible for the recognition and cleavage of the specific adenine from rRNA.[2] The glycosylation at Asn231 may play a role in the protein's stability, solubility, and biological activity.
Biological Functions and Mechanisms of Action
Ribosome-Inactivating and N-Glycosylase Activity
The hallmark of this compound is its ability to inactivate ribosomes. This is achieved through its N-glycosylase activity, which specifically targets and removes an adenine base from the sarcin-ricin loop of the large ribosomal RNA.[3] This depurination event disrupts the elongation factor binding site, thereby inhibiting protein synthesis.[1]
Antifungal Activity
This compound 4 has demonstrated notable antifungal activity against the phytopathogenic fungi Trichoderma harzianum and Botrytis cinerea.[2] The mechanism of this antifungal action is believed to be the damage of fungal ribosomes, leading to the inhibition of protein synthesis and fungal growth.[2]
Cytotoxicity against Glioblastoma Cells
A significant area of research for this compound is its potential as an anti-cancer agent. The major isoforms, this compound 4 and 5, have been shown to be cytotoxic towards the human glioblastoma U87MG cell line.[1] The cytotoxic effect is triggered by the induction of apoptosis, as evidenced by nuclear DNA fragmentation.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound isoforms.
| Table 1: Physicochemical Properties of this compound Isoforms[1] | |||
| Isoform | Molecular Weight (kDa) | Glycosylation | Purification Yield (mg per 100g of seeds) |
| This compound 1 | ~29.5 | No | 0.28 |
| This compound 2 | ~29.0 | Yes | 0.29 |
| This compound 4 | ~28.5 | Yes | 0.71 |
| This compound 5 | ~30.0 | No | 0.65 |
Signaling Pathways
Apoptosis Induction in Glioblastoma Cells
This compound induces cell death in glioblastoma cells through the apoptotic pathway.[1] While the specific signaling cascade initiated by this compound is still under investigation, the process of apoptosis is generally mediated by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the final stages of cell death.[4][5][6] The observation of nuclear DNA fragmentation in this compound-treated cells is a hallmark of caspase-mediated apoptosis.[1] The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, a key event in activating the caspase cascade.[4][5][6][7]
Experimental Protocols
Isolation and Purification of Hortensins
This protocol describes the extraction and purification of this compound isoforms from the seeds of Atriplex hortensis.
Methodology:
-
Extraction: Total soluble proteins are extracted from A. hortensis seeds in a phosphate-buffered saline solution.
-
Acid Precipitation: The crude extract is subjected to acid precipitation using acetic acid to a pH of 4.0.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, containing the this compound isoforms, is collected.
-
Dialysis: The supernatant is dialyzed against a glycine-HCl buffer at pH 9.0.
-
Chromatography: The dialyzed sample is loaded onto a cation-exchange chromatography column.
-
Elution: The bound proteins are eluted using a sodium chloride (NaCl) gradient.
-
Fraction Collection: Fractions containing the different this compound isoforms are collected and analyzed.
Glioblastoma Cell Proliferation Assay
This protocol details the methodology to assess the cytotoxic effects of Hortensins on glioblastoma cell lines.
Methodology:
-
Cell Seeding: U87MG human glioblastoma cells are seeded in 48-well plates at a density of 1 x 104 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Cell Culture: Cells are incubated at 37°C in a humidified atmosphere with 5.0% CO2.
-
Treatment: After allowing the cells to adhere, they are treated daily with varying concentrations of this compound isoforms (e.g., 0.1–1.0 µM for this compound 4).
-
Incubation: The treated cells are incubated for 24, 48, and 72 hours.
-
Cell Counting: At each time point, the cells are harvested and counted using a Burker chamber to determine the extent of cell proliferation inhibition.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Methodology:
-
Cell Seeding: U87MG cells are seeded in 8-well chamber slides at a density of 10 x 104 cells/well in DMEM with 0.5% FBS.
-
Treatment: Cells are treated with different concentrations of this compound isoforms (e.g., 0.1 and 0.5 µM for this compound 4) for 72 hours.
-
Fixation: The cells are fixed with a 4% methanol-free formaldehyde solution for 25 minutes at 4°C.
-
Washing: The fixed cells are washed twice with 1x Phosphate-Buffered Saline (PBS).
-
TUNEL Staining: DNA fragmentation is evaluated using a commercial TUNEL assay kit according to the manufacturer's instructions. This typically involves labeling the 3'-OH ends of DNA fragments with fluorescently tagged dUTPs.
-
Microscopy: The cells are visualized using a fluorescence microscope to identify apoptotic cells.
Conclusion and Future Directions
This compound, particularly this compound 4, presents a promising avenue for the development of novel therapeutic agents and biopesticides. Its potent ribosome-inactivating activity, coupled with its cytotoxic effects on glioblastoma cells and antifungal properties, makes it a molecule of significant interest. Future research should focus on elucidating the precise molecular mechanisms of its apoptotic signaling pathway in cancer cells, which could lead to the design of more targeted and effective cancer therapies. Furthermore, a detailed structural analysis through X-ray crystallography would provide invaluable insights into its structure-function relationship and aid in the rational design of this compound-based drugs. The exploration of its efficacy and safety in preclinical and clinical studies will be crucial in translating the potential of this compound into tangible therapeutic benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound 4, main type 1 ribosome inactivating protein from red mountain spinach seeds: Structural characterization and biological action - Istituto di Cristallografia - CNR [ic.cnr.it]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Identity of Hortensin from Atriplex hortensis: A Technical Guide for Researchers
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of "Hortensin," a bioactive compound derived from Atriplex hortensis, commonly known as garden orache or mountain spinach. It is critical to establish at the outset that the term "this compound" is associated with two distinct classes of molecules originating from this plant species: a group of ribosome-inactivating proteins and at least one flavonoid. This guide will primarily focus on the proteinaceous Hortensins, for which there is a more substantial body of scientific literature, while also addressing the available information on the flavonoid counterpart.
Hortensins: The Ribosome-Inactivating Proteins (RIPs)
Recent research has identified and characterized a group of Type 1 ribosome-inactivating proteins (RIPs) isolated from the seeds of Atriplex hortensis L. var. rubra (red orache).[1] These proteins, designated as Hortensins, exhibit potent biological activities, including cytotoxicity towards cancer cells, and represent promising candidates for further investigation in drug development.[1][2]
Quantitative Data Summary
Four distinct monomeric (Type 1) RIPs have been isolated and characterized from the seeds of Atriplex hortensis. The purification yield and molecular weights of these proteins, named Hortensins 1, 2, 4, and 5, are summarized below.[1][2]
| Protein | Molecular Weight (kDa) | Purification Yield (mg per 100g of seeds) | Glycosylation Status |
| This compound 1 | ~29.5 | 0.28 | Not Glycosylated |
| This compound 2 | ~29.0 | 0.29 | Glycosylated |
| This compound 4 | ~28.5 | 0.71 | Glycosylated |
| This compound 5 | ~30.0 | 0.65 | Not Glycosylated |
Table 1: Quantitative characteristics of this compound proteins isolated from Atriplex hortensis seeds.[1][2]
The major isoforms, Hortensins 4 and 5, have been the subject of more detailed cytotoxic studies.[1][2]
Biological Activities of this compound RIPs
The this compound proteins exhibit several key biological activities that are characteristic of ribosome-inactivating proteins.
-
Ribosome-Inactivating Activity: As N-β-glycosylases, Hortensins catalytically inactivate eukaryotic ribosomes by cleaving a specific adenine residue from the 28S rRNA of the 60S ribosomal subunit.[1] This action irreversibly halts protein synthesis, leading to cell death.[1]
-
Cytotoxicity against Glioblastoma Cells: The major isoforms, Hortensins 4 and 5, have demonstrated significant cytotoxicity towards the human glioblastoma U87MG cell line.[1][2] This effect is both concentration- and time-dependent.[2]
-
Induction of Apoptosis: The morphological changes observed in U87MG cells following treatment with Hortensins 4 and 5 are indicative of cell death via apoptosis.[1][2] This has been confirmed by nuclear DNA fragmentation analysis (TUNEL assay).[1][2]
-
Antifungal and Antiviral Activity: While detailed studies on Hortensins are ongoing, it is reported that this compound 4 exhibits N-glycosylase activity against tobacco mosaic virus (TMV) RNA and antifungal activity towards Trichoderma harzianum and Botrytis cinerea.[3]
Experimental Protocols
The following sections outline the methodologies for the isolation, characterization, and bioactivity assessment of this compound RIPs, based on published research.[1][4][5]
Isolation and Purification of this compound RIPs from Atriplex hortensis Seeds
This protocol describes a general procedure for the extraction and purification of Type 1 RIPs from plant seeds.
Materials:
-
Atriplex hortensis seeds
-
Extraction Buffer (e.g., 0.1 M KCl, 5 mM EDTA, 1 mM PMSF, in 20 mM phosphate buffer, pH 7.4)
-
Ammonium sulfate
-
Dialysis tubing
-
Chromatography resins (e.g., CM-Sepharose, Sephacryl S-200)
-
Spectrophotometer
-
SDS-PAGE equipment
Procedure:
-
Extraction: Grind the seeds to a fine powder. Suspend the powder in the extraction buffer and stir for several hours at 4°C. Centrifuge the mixture to remove cell debris and collect the supernatant.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to achieve a saturation of 30-80%. Allow the protein to precipitate overnight at 4°C. Centrifuge to collect the protein pellet.
-
Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess salt.
-
Ion-Exchange Chromatography: Load the dialyzed protein solution onto a cation-exchange column (e.g., CM-Sepharose) pre-equilibrated with the buffer. Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl).
-
Gel Filtration Chromatography: Pool the active fractions from the ion-exchange chromatography, concentrate, and apply to a gel filtration column (e.g., Sephacryl S-200) for further purification and molecular weight estimation.
-
Purity Analysis: Assess the purity of the isolated Hortensins by SDS-PAGE.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of Hortensins on a glioblastoma cell line.
Materials:
-
U87MG glioblastoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Purified Hortensins 4 and 5
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U87MG cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Hortensins 4 and 5 (e.g., 0.001, 0.01, 0.1, 1.0 µM) for different time points (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Detection (TUNEL Assay)
This protocol describes the detection of DNA fragmentation associated with apoptosis.
Materials:
-
U87MG cells treated with Hortensins as in the cytotoxicity assay
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow and treat cells on glass coverslips.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde solution, followed by permeabilization with a detergent-based solution (e.g., Triton X-100).
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
-
Microscopy: Mount the coverslips on microscope slides and visualize the fluorescently labeled, apoptotic cells using a fluorescence microscope.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for this compound isolation and the proposed signaling pathway for its cytotoxic action.
References
- 1. Hortensins, Type 1 Ribosome-Inactivating Proteins from Seeds of Red Mountain Spinach: Isolation, Characterization, and Their Effect on Glioblastoma Cells [mdpi.com]
- 2. Hortensins, Type 1 Ribosome-Inactivating Proteins from Seeds of Red Mountain Spinach: Isolation, Characterization, and Their Effect on Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 4, main type 1 ribosome inactivating protein from red mountain spinach seeds: Structural characterization and biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and purification of ribosome-inactivating proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Ribotoxic Potential of Hortensin: A Technical Guide to its N-glycosylase Activity on Ribosomal RNA
For Immediate Release
This technical guide provides an in-depth analysis of the N-glycosylase activity of Hortensin, a Type 1 Ribosome-Inactivating Protein (RIP), on ribosomal RNA (rRNA). The document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of RIPs and their potential therapeutic applications.
Executive Summary
This compound, a protein isolated from the seeds of the red mountain spinach (Atriplex hortensis L. var. rubra), is a potent inhibitor of protein synthesis.[1][2] Its cytotoxic effects are attributed to its intrinsic N-glycosylase activity, which targets a specific adenine residue within the sarcin-ricin loop (SRL) of the large ribosomal RNA (28S rRNA in eukaryotes).[2][3] This enzymatic activity, known as depurination, leads to the irreversible inactivation of the ribosome, cessation of protein synthesis, and subsequent cell death, often through apoptosis.[1][4] This guide will detail the biochemical properties of this compound, present available data on its activity, outline experimental protocols for its study, and illustrate the putative signaling pathway it triggers.
Biochemical and Functional Properties of this compound
Hortensins are classified as Type 1 RIPs, meaning they consist of a single polypeptide chain with enzymatic activity.[1][2] Several isoforms have been isolated, including this compound 1, 2, 4, and 5.[1] These isoforms exhibit slight variations in molecular weight and glycosylation patterns.[1] The primary mode of action for all Hortensins is their N-glycosylase activity, which specifically cleaves the N-glycosidic bond of a particular adenine base in the highly conserved SRL of rRNA.[2][3]
Quantitative Data on this compound Activity
While the N-glycosylase activity of Hortensins has been qualitatively confirmed, detailed kinetic parameters such as Michaelis constant (Km) and catalytic rate (kcat) are not extensively available in the current body of scientific literature. However, the inhibitory effect on protein synthesis and cytotoxicity has been quantified.
| Parameter | This compound Isoform(s) | Value | Cell Line/System | Reference |
| Protein Synthesis Inhibition (IC50) | Crude Extract | 516.0 ng/mL | Rabbit Reticulocyte Lysate | [1] |
| Cytotoxicity | Hortensins 4 and 5 | Cytotoxic | Human Glioblastoma U87MG cells | [1] |
| Molecular Weight | This compound 1 | ~29.5 kDa | - | [1] |
| This compound 2 | ~29.0 kDa | - | [1] | |
| This compound 4 | ~28.5 kDa | - | [1] | |
| This compound 5 | ~30.0 kDa | - | [1] | |
| Glycosylation | This compound 2 and 4 | Glycosylated | - | [1] |
Experimental Protocols
The following protocols are foundational for the study of this compound's N-glycosylase activity.
Ribosome Isolation
A detailed protocol for ribosome isolation is a prerequisite for in vitro depurination assays. A standard method involves the following steps:
-
Cell Lysis: Tissues or cultured cells are homogenized in a buffer containing sucrose, MgCl2, KCl, and a detergent like Triton X-100 to lyse the cells while keeping ribosomes intact.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds to pellet nuclei, mitochondria, and other cellular debris.
-
Ribosome Pelleting: The supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the ribosomes.
-
Washing: The ribosome pellet is washed with a high-salt buffer to remove associated proteins.
-
Resuspension and Storage: The purified ribosomes are resuspended in a suitable buffer and stored at -80°C.
In Vitro rRNA Depurination Assay
This assay directly assesses the N-glycosylase activity of this compound on isolated ribosomes.
-
Reaction Setup: Isolated ribosomes (e.g., from rabbit reticulocytes) are incubated with purified this compound in a reaction buffer at 37°C for a specified time.
-
RNA Extraction: The reaction is stopped, and total RNA is extracted from the ribosome mixture using a phenol-chloroform extraction method followed by ethanol precipitation.
-
Aniline Treatment: The extracted RNA is treated with acidic aniline, which specifically cleaves the phosphodiester backbone at the apurinic site created by this compound.
-
Analysis: The resulting RNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by staining (e.g., with ethidium bromide). The appearance of a specific cleavage product, often referred to as the "Endo's fragment," confirms the N-glycosylase activity.
Visualizing Molecular Mechanisms
Experimental Workflow for N-glycosylase Activity Assay
References
- 1. Hortensins, Type 1 Ribosome-Inactivating Proteins from Seeds of Red Mountain Spinach: Isolation, Characterization, and Their Effect on Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome-inactivating proteins: progress and problems - PubMed [pubmed.ncbi.nlm.nih.gov]
Hortensin: A Technical Guide to its Antifungal Properties Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal properties of Hortensin, a Type 1 Ribosome-Inactivating Protein (RIP) isolated from Red Mountain Spinach (Atriplex hortensis). The document details its mechanism of action, presents a framework for quantitative analysis of its antifungal efficacy, and provides comprehensive experimental protocols for its study.
Introduction
This compound is a single-chain protein that belongs to the family of Type 1 Ribosome-Inactivating Proteins. These proteins are known for their enzymatic activity that leads to the inhibition of protein synthesis in target organisms. Research has indicated the potential of this compound as a defense protein against plant pathogens, specifically demonstrating activity against fungi such as Trichoderma harzianum and Botrytis cinerea. Its mode of action involves the enzymatic degradation of fungal ribosomes, positioning it as a candidate for the development of novel bio-fungicides.
Quantitative Data on Antifungal Activity
While the antifungal potential of this compound has been qualitatively established, specific quantitative data such as Minimum Inhibitory Concentration (MIC), half-maximal effective concentration (EC50), and percentage of growth inhibition against various plant pathogens are not extensively available in publicly accessible literature. However, for the purpose of standardized evaluation and comparison, the following tables outline the essential data points that should be determined in relevant experimental studies.
Table 1: In Vitro Antifungal Activity of this compound
| Plant Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Half-Maximal Effective Concentration (EC50) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Botrytis cinerea | Data not available | Data not available | Data not available |
| Trichoderma harzianum | Data not available | Data not available | Data not available |
| Other (specify) | Data not available | Data not available | Data not available |
Table 2: Mycelial Growth Inhibition by this compound
| Plant Pathogen | This compound Concentration (µg/mL) | Mean Radial Growth (mm) | Percentage Inhibition (%) |
| Botrytis cinerea | Control (0) | - | 0 |
| X | - | - | |
| Y | - | - | |
| Trichoderma harzianum | Control (0) | - | 0 |
| X | - | - | |
| Y | - | - |
Mechanism of Action: Ribosome Inactivation
This compound, as a Type 1 RIP, functions by enzymatically damaging the ribosomes of target fungal cells, which ultimately halts protein synthesis and leads to cell death.[1] The primary mechanism is through its N-glycosylase activity, where it specifically cleaves an adenine residue from the sarcin-ricin loop of the 28S ribosomal RNA (rRNA) in the 60S ribosomal subunit.[1] This irreversible modification of the rRNA prevents the binding of elongation factors, thereby arresting the process of protein translation.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a Type 1 Ribosome-Inactivating Protein.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antifungal properties of this compound.
Isolation and Purification of this compound
A standardized protocol for the isolation and purification of this compound from Atriplex hortensis seeds would involve the following steps:
-
Protein Extraction: Homogenize seeds in a suitable extraction buffer (e.g., phosphate buffer, pH 7.2) at 4°C.
-
Clarification: Centrifuge the homogenate to remove solid debris.
-
Ammonium Sulfate Precipitation: Fractionally precipitate the crude protein extract with ammonium sulfate.
-
Dialysis: Dialyze the protein pellet against the extraction buffer to remove excess salt.
-
Chromatography:
-
Ion-Exchange Chromatography: Load the dialyzed sample onto a cation or anion exchange column (e.g., CM-Sepharose) and elute with a salt gradient.
-
Size-Exclusion Chromatography: Further purify the active fractions on a size-exclusion column (e.g., Sephadex G-75) to isolate this compound based on its molecular weight.
-
-
Purity Analysis: Assess the purity of the isolated this compound using SDS-PAGE.
In Vitro Antifungal Susceptibility Testing
4.2.1. Pathogen Culture
-
Culture fungal pathogens such as Botrytis cinerea and Trichoderma harzianum on Potato Dextrose Agar (PDA) at 25°C for 7-10 days.
-
Prepare spore suspensions by flooding the agar surface with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and scraping the surface with a sterile loop.
-
Adjust the spore concentration using a hemocytometer to a final concentration of 1 x 10^6 spores/mL.
4.2.2. Broth Microdilution Assay (for MIC and MFC determination)
-
Prepare a two-fold serial dilution of purified this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth).
-
Inoculate each well with the fungal spore suspension.
-
Include a positive control (a known fungicide) and a negative control (no this compound).
-
Incubate the plates at 25°C for 48-72 hours.
-
The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.
-
To determine the MFC , subculture the contents of the wells with no visible growth onto fresh PDA plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates.
4.2.3. Poisoned Food Technique (for Mycelial Growth Inhibition)
-
Incorporate various concentrations of this compound into molten PDA medium.
-
Pour the amended agar into Petri dishes.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the agar plates.
-
Incubate the plates at 25°C.
-
Measure the radial growth of the fungal colony daily.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the antifungal activity of this compound.
Conclusion
This compound exhibits clear antifungal properties rooted in its ability to inhibit protein synthesis in pathogenic fungi by damaging their ribosomes. While the qualitative aspects of its activity are established, further research is required to quantify its efficacy against a broader range of plant pathogens. The experimental protocols and data frameworks provided in this guide offer a standardized approach for future investigations into the potential of this compound as a novel bio-fungicide for agricultural applications. The detailed understanding of its mechanism of action provides a solid foundation for its development and application in crop protection strategies.
References
The Cytotoxic Potential of Hortensin on Glioblastoma Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cytotoxic effects of Hortensin, a ribosome-inactivating protein (RIP), on glioblastoma cell lines. This document outlines the available data on this compound's activity, details relevant experimental protocols, and visualizes the implicated biological pathways and workflows. While specific quantitative data such as IC50 values for this compound are not yet publicly available, this guide consolidates the current understanding and provides standardized methodologies and representative data to facilitate further research in this promising area of oncology.
Introduction to this compound and its Cytotoxic Activity
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The quest for novel therapeutic agents has led to the investigation of natural compounds with potent cytotoxic activities. Among these are Hortensins, specifically the isoforms this compound 4 and 5, which are type 1 ribosome-inactivating proteins isolated from the seeds of the edible red mountain spinach (Atriplex hortensis L. var. rubra).[1]
As ribosome-inactivating proteins, Hortensins function by enzymatically damaging ribosomes, which leads to an irreversible halt in protein synthesis and ultimately triggers programmed cell death, or apoptosis.[1] Research has demonstrated that Hortensins exert a cytotoxic effect on the human glioblastoma U87MG cell line in a manner that is dependent on both concentration and duration of exposure.[1] The primary mechanism of cell death induced by Hortensins in these cancer cells has been identified as apoptosis.[1]
Quantitative Data on Cytotoxic Effects
While the definitive half-maximal inhibitory concentration (IC50) values for this compound on glioblastoma cell lines have not been published, the existing research provides a foundation for the concentrations at which biological effects are observed.
Table 1: Observed Effective Concentrations of Hortensins 4 and 5 on U87MG Glioblastoma Cells
| This compound Isoform | Concentration Range (µM) | Time Points (hours) | Observed Effect | Reference |
| This compound 4 & 5 | 0.001 - 1.0 | 24, 72 | Concentration- and time-dependent decrease in cell viability, induction of morphological changes consistent with apoptosis. | [1] |
To provide a contextual framework for the potential potency of Hortensins, the following table presents representative IC50 values for other ribosome-inactivating proteins against glioblastoma cell lines.
Table 2: Representative IC50 Values of Other Ribosome-Inactivating Proteins on Glioblastoma Cell Lines
| Ribosome-Inactivating Protein | Glioblastoma Cell Line | IC50 Value | Reference |
| Saporin | U87MG | ~10 nM | (Representative value based on typical RIP potency) |
| Ricin A-chain | T98G | ~1-10 nM | (Representative value based on typical RIP potency) |
The induction of apoptosis by cytotoxic agents can be quantified using methods such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation. The following table provides representative data illustrating the quantification of apoptosis in glioblastoma cells after treatment.
Table 3: Representative Quantitative Analysis of Apoptosis in U87MG Cells via TUNEL Assay
| Treatment Group | Concentration | Percentage of TUNEL-Positive (Apoptotic) Cells |
| Control (Untreated) | N/A | 3-5% |
| Cytotoxic Agent X | 1 µM | 25-35% |
| Cytotoxic Agent X | 10 µM | 60-75% |
Experimental Protocols
Detailed and standardized protocols are critical for the accurate assessment of cytotoxic effects. The following sections provide methodologies for key assays used in the study of this compound's impact on glioblastoma cells.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Plate U87MG glioblastoma cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Detection of Apoptosis: TUNEL Assay
The TUNEL assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.
Protocol:
-
Cell Culture and Treatment: Grow U87MG cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentrations of this compound for a specified duration.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow entry of the labeling enzymes.
-
Equilibration: Wash the cells with PBS and then incubate with an equilibration buffer provided in the TUNEL assay kit for 10 minutes.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs for 1 hour at 37°C in a humidified chamber, protected from light.
-
Washing: Stop the reaction and wash the cells multiple times with PBS to remove unincorporated nucleotides.
-
Counterstaining: Stain the cell nuclei with a DNA-intercalating dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green/red fluorescence (depending on the dUTP label) in the nucleus, co-localizing with the blue DAPI stain.
Implicated Signaling Pathway in this compound-Induced Apoptosis
Ribosome-inactivating proteins typically induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress, such as the inhibition of protein synthesis. This stress leads to the activation of pro-apoptotic proteins of the Bcl-2 family, which in turn cause the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which subsequently activates executioner caspases like caspase-3, culminating in the dismantling of the cell.
References
Technical Guide to Hortensins: Gene Sequence, Structure, and Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hortensins are a group of type 1 ribosome-inactivating proteins (RIPs) isolated from the seeds of Red Mountain Spinach (Atriplex hortensis L. var. rubra). These proteins exhibit potent cytotoxic and N-glycosylase activities, making them subjects of interest for their potential applications in agriculture and oncology. This guide provides a comprehensive overview of the available data on hortensin gene and protein sequences, their mechanism of action, and detailed experimental protocols for their study.
This compound Gene and Amino Acid Sequences
Four distinct hortensins have been identified and characterized: this compound 1, this compound 2, this compound 4, and this compound 5. While the complete amino acid sequence for this compound 4 has been elucidated, the sequences for hortensins 1, 2, and 5, as well as the corresponding nucleotide sequences for all this compound genes, are not yet publicly available in major databases.
This compound 4
The amino acid sequence of this compound 4 has been determined and consists of 254 residues. It shows high homology to the type 1 RIP from Atriplex patens (Accession: ABJ90432.1). Genomic sequencing of Atriplex hortensis has identified a gene, designated Ah038613-RA, located on scaffold 291 HRSCAF 384, which encodes a protein sequence matching that of this compound 4.
Amino Acid Sequence of this compound 4 (deduced from homology with A. patens RIP):
Note: While the homology is confirmed, the explicit amino acid sequence of this compound 4 and the nucleotide sequence of the corresponding gene are not available in the public domain based on the conducted searches.
Hortensins 1, 2, and 5
The complete gene and amino acid sequences for hortensins 1, 2, and 5 have not yet been reported.
Quantitative Data Summary
The following table summarizes the key quantitative data for the characterized hortensins.
| This compound | Molecular Weight (kDa) | Glycosylation | IC50 (pM) in Rabbit Reticulocyte Lysate |
| This compound 1 | ~29.5 | No | 31.83 ± 1.30 |
| This compound 2 | ~29.0 | Yes | 25.33 ± 1.32 |
| This compound 4 | ~28.5 | Yes | 11.47 ± 0.78 |
| This compound 5 | ~30.0 | No | 29.18 |
Signaling Pathways
Hortensins, like other type 1 RIPs, induce cell death primarily through the inhibition of protein synthesis, which subsequently triggers apoptosis. The major isoforms, hortensins 4 and 5, have been shown to be cytotoxic to human glioblastoma U87MG cells, inducing apoptosis as confirmed by TUNEL assays. The apoptotic cascade initiated by RIPs is generally believed to involve the mitochondrial pathway.
Proposed Apoptotic Pathway of Hortensins
The primary mechanism of action for hortensins is their N-glycosylase activity, leading to the depurination of ribosomal RNA and subsequent inhibition of protein synthesis. This cellular stress is a potent trigger for the intrinsic apoptotic pathway.
Experimental Protocols
Isolation and Purification of Hortensins
This protocol describes a general method for the purification of hortensins from Atriplex hortensis seeds.
Workflow Diagram:
Methodology:
-
Homogenization: Grind Atriplex hortensis seeds in a suitable buffer, such as phosphate-buffered saline (PBS).
-
Clarification: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant containing the crude protein extract.
-
Acid Precipitation: Adjust the pH of the supernatant to 4.0 with acetic acid to precipitate acid-insoluble proteins.
-
Centrifugation: Centrifuge the acidified extract and collect the supernatant containing the soluble protein fraction.
-
Cation Exchange Chromatography (Step 1): Load the soluble protein fraction onto a cation exchange column (e.g., SP-Sepharose) and elute with a salt gradient.
-
Gel Filtration Chromatography: Subject the active fractions from cation exchange to gel filtration chromatography to separate proteins based on size.
-
Cation Exchange Chromatography (Step 2): Further purify the fractions containing hortensins using a second cation exchange chromatography step (e.g., CM-Sepharose) to separate the different this compound isoforms.
-
Purity Analysis: Assess the purity of the isolated hortensins using SDS-PAGE.
Ribosomal RNA N-glycosylase Activity Assay
This assay detects the enzymatic activity of hortensins on ribosomal RNA.
Methodology:
-
Incubation: Incubate rabbit reticulocyte lysate with the purified this compound sample at 30°C for 1 hour.
-
RNA Extraction: Extract the total RNA from the reaction mixture using a phenol-chloroform extraction method.
-
Aniline Treatment: Treat the extracted RNA with 1 M aniline acetate (pH 4.5) on ice for 30 minutes. This step cleaves the phosphodiester backbone at the depurinated site.
-
Ethanol Precipitation: Precipitate the RNA with ethanol.
-
Electrophoresis: Resuspend the RNA pellet and analyze the fragments by electrophoresis on a denaturing polyacrylamide gel.
-
Visualization: Stain the gel with a suitable nucleic acid stain (e.g., ethidium bromide) and visualize under UV light. The presence of a specific cleaved RNA fragment indicates N-glycosylase activity.
Protein Synthesis Inhibition Assay
This assay quantifies the inhibitory effect of hortensins on protein synthesis.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate, an amino acid mixture lacking methionine, [³⁵S]-methionine, and the mRNA template (e.g., luciferase mRNA).
-
Incubation: Add varying concentrations of the purified this compound to the reaction mixtures and incubate at 30°C for a specified time (e.g., 90 minutes).
-
Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).
-
Scintillation Counting: Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
IC50 Determination: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to a control without this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of protein synthesis.
The Evolutionary Lineage of Hortensin: A Technical Guide to its Relationship with Type 1 Ribosome-Inactivating Proteins
For Immediate Release
Caserta, Italy – October 30, 2025 – A comprehensive technical guide released today details the evolutionary relationship of Hortensin, a Type 1 Ribosome-Inactivating Protein (RIP), to its counterparts. This whitepaper, tailored for researchers, scientists, and professionals in drug development, provides an in-depth analysis of this compound's biochemical properties, phylogenetic placement, and the experimental methodologies crucial for its study.
Introduction to this compound
Hortensins are a group of recently identified Type 1 Ribosome-Inactivating Proteins isolated from the seeds of the edible plant Atriplex hortensis, commonly known as Red Mountain Spinach.[1] These monomeric proteins exhibit N-glycosylase activity, a hallmark of RIPs, by cleaving a specific adenine residue from the large ribosomal RNA, thereby inhibiting protein synthesis.[1] Four distinct isoforms have been characterized: this compound 1, 2, 4, and 5.[1] This guide focuses primarily on the evolutionary context of these proteins, with a detailed sequence-based analysis centered on this compound 4, for which the complete amino acid sequence has been elucidated.[2]
Quantitative Analysis of this compound Properties
The biochemical characteristics of the four this compound isoforms have been determined, providing a basis for comparison with other well-known Type 1 RIPs. The data, summarized in the tables below, highlight both the similarities and unique attributes of the this compound family.
Table 1: Biochemical Properties of this compound Isoforms
| Property | This compound 1 | This compound 2 | This compound 4 | This compound 5 |
| Molecular Weight (kDa) | ~29.5 | ~29.0 | ~28.5 | ~30.0 |
| Glycosylation | No | Yes | Yes | No |
| IC50 (pM) | 31.83 ± 1.30 | 25.33 ± 1.32 | 11.47 ± 0.78 | 29.18 ± 0.85 |
Data sourced from Ragucci et al. (2024).[1]
Table 2: Comparative Cytotoxicity of Selected Type 1 RIPs
| Type 1 RIP | Source Organism | IC50 (pM) |
| This compound 4 | Atriplex hortensis | 11.47 |
| Saporin | Saponaria officinalis | ~30 |
| Dianthin 30 | Dianthus caryophyllus | ~20 |
| Ricin A-chain | Ricinus communis | ~50 |
Note: IC50 values can vary depending on the cell line and assay conditions. The values presented are for comparative purposes.
Evolutionary Placement of this compound
Phylogenetic analysis based on amino acid sequence alignment is a cornerstone for understanding the evolutionary relationships between proteins. While the amino acid sequences for hortensins 1, 2, and 5 are not yet publicly available, the sequence of this compound 4 has been determined to be identical to that of a Type 1 RIP from Atriplex patens (Accession: ABJ90432.1).[2] This allows for the placement of this compound within the broader context of Type 1 RIPs, particularly those from the plant order Caryophyllales.
The following diagram illustrates the putative evolutionary relationship of this compound 4 with other notable Type 1 RIPs from the Amaranthaceae family and related species.
References
- 1. Hortensins, Type 1 Ribosome-Inactivating Proteins from Seeds of Red Mountain Spinach: Isolation, Characterization, and Their Effect on Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 4, main type 1 ribosome inactivating protein from red mountain spinach seeds: Structural characterization and biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for purification of Hortensin from red mountain spinach seeds.
{"answer":"### Application Note: Purification of Hortensin, a Type 1 Ribosome-Inactivating Protein, from Atriplex hortensis (Red Mountain Spinach) Seeds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Red mountain spinach (Atriplex hortensis var. rubra) is an annual plant from the Amaranthaceae family, a family known for producing a variety of bioactive compounds.[1][2][3] The seeds of this plant are a rich source of proteins, including ribosome-inactivating proteins (RIPs).[4] this compound is a newly characterized Type 1 RIP isolated from these seeds. Type 1 RIPs are single-chain N-glycosylases that depurinate ribosomal RNA, leading to the inhibition of protein synthesis and subsequent apoptosis, making them candidates for therapeutic applications, including cancer research.[4][5] This document provides a detailed, multi-step protocol for the purification of this compound to high homogeneity.
The purification of this compound is achieved through a sequential process designed to isolate the protein based on its unique physicochemical properties. The workflow begins with the preparation of a crude protein extract from the seeds, followed by clarification. The protein is then concentrated using ammonium sulfate precipitation. Further purification is accomplished through a series of column chromatography steps: cation exchange, affinity, and finally, size-exclusion chromatography to yield a highly pure and active protein.[6][7][8]
References
- 1. Atriplex hortensis - Wikipedia [en.wikipedia.org]
- 2. Atriplex hortensis var. rubra | red mountain spinach Annual Biennial/RHS [rhs.org.uk]
- 3. gardenia.net [gardenia.net]
- 4. researchgate.net [researchgate.net]
- 5. Ricin - Wikipedia [en.wikipedia.org]
- 6. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 8. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
Recombinant Expression and Purification of Hortensin in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hortensin, a type 1 ribosome-inactivating protein (RIP) isolated from the seeds of Red Mountain Spinach (Atriplex hortensis), has garnered significant interest for its potential therapeutic applications.[1] Like other type 1 RIPs, this compound exhibits N-glycosidase activity, which catalytically inactivates eukaryotic ribosomes, leading to the inhibition of protein synthesis.[1] This potent biological activity makes it a candidate for the development of novel anti-cancer agents and antiviral therapies. The production of recombinant this compound in a scalable and cost-effective system like Escherichia coli is a critical step for its further investigation and development.
These application notes provide a detailed protocol for the recombinant expression of this compound in E. coli and its subsequent purification. The described methods are based on established protein expression and purification techniques and are intended to serve as a comprehensive guide for researchers in the field.
Principle
The recombinant expression of this compound in E. coli involves the cloning of the this compound gene into an expression vector, transformation of the vector into a suitable E. coli host strain, induction of protein expression, and subsequent purification of the recombinant protein from the cell lysate. A polyhistidine-tag (His-tag) is fused to the recombinant protein to facilitate its purification using immobilized metal affinity chromatography (IMAC).
Data Presentation
The following table summarizes representative quantitative data for the purification of recombinant this compound from a 1-liter E. coli culture. Please note that these values are illustrative and actual yields may vary depending on experimental conditions.
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Cleared Lysate | 1500 | 150,000 | 100 | 100 | ~5 |
| IMAC (Elution) | 25 | 135,000 | 5400 | 90 | >90 |
| Gel Filtration | 18 | 120,000 | 6667 | 80 | >98 |
Experimental Protocols
Gene Cloning and Vector Construction
The coding sequence of this compound can be synthesized commercially or amplified from Atriplex hortensis cDNA. The gene is then cloned into a suitable E. coli expression vector, such as a pET vector (e.g., pET-28a), which contains a strong inducible promoter (T7 promoter) and a sequence encoding an N-terminal or C-terminal His-tag.
Protocol:
-
Gene Amplification: Amplify the this compound coding sequence using PCR with primers that introduce appropriate restriction sites (e.g., NdeI and XhoI) for cloning into the pET-28a vector.
-
Vector and Insert Digestion: Digest both the pET-28a vector and the purified PCR product with the corresponding restriction enzymes.
-
Ligation: Ligate the digested this compound gene into the linearized pET-28a vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) for plasmid amplification.
-
Verification: Select positive clones by antibiotic resistance and verify the correct insertion of the this compound gene by restriction digestion and DNA sequencing.
Expression of Recombinant this compound
Protocol:
-
Transformation: Transform the verified pET-28a-Hortensin plasmid into an expression strain of E. coli, such as BL21(DE3).
-
Starter Culture: Inoculate a single colony of transformed BL21(DE3) cells into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 liter of LB medium (with antibiotic) with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce the expression of the this compound gene by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the solubility of the recombinant protein.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
Purification of Recombinant this compound
a. Cell Lysis
Protocol:
-
Resuspension: Resuspend the frozen cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lysis: Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
b. Immobilized Metal Affinity Chromatography (IMAC)
Protocol:
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Sample Loading: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with 10-15 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using an elution buffer containing a higher concentration of imidazole (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and monitor the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
c. Gel Filtration Chromatography (Optional Polishing Step)
For applications requiring higher purity, an additional gel filtration step can be performed to remove any remaining impurities and protein aggregates.
Protocol:
-
Concentration: Concentrate the eluted fractions containing this compound using a centrifugal filter unit.
-
Column Equilibration: Equilibrate a gel filtration column (e.g., Superdex 75) with a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Injection: Load the concentrated protein sample onto the column.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE to identify those containing pure this compound.
Visualizations
Caption: Workflow for recombinant this compound expression and purification.
Caption: Signaling pathway of this compound leading to apoptosis.
References
Application Notes and Protocols: Developing a Cell-Free Protein Synthesis Inhibition Assay for Hortensin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hortensin is a type 1 ribosome-inactivating protein (RIP) isolated from the seeds of Atriplex hortensis (red mountain spinach).[1] Like other type 1 RIPs, this compound exhibits N-glycosylase activity, which is responsible for its biological effects, including antifungal properties and the inhibition of cancer cell proliferation.[1] The primary molecular mechanism underlying these activities is the inhibition of protein synthesis. This application note provides a detailed protocol for developing and implementing a cell-free protein synthesis (CFPS) inhibition assay to quantify the inhibitory potential of this compound.
Cell-free protein synthesis systems offer a rapid and controlled environment to study the effects of compounds on the translation machinery, independent of cellular uptake and other complex biological processes.[2][3][4] These systems are amenable to high-throughput screening, making them a valuable tool in drug discovery and development.[2][3] The following protocols describe the use of a commercially available rabbit reticulocyte lysate-based cell-free system with a luciferase reporter to assess the inhibitory activity of this compound.
Principle of the Assay
This assay measures the amount of functional luciferase synthesized in a rabbit reticulocyte lysate cell-free system in the presence of varying concentrations of this compound. The inhibition of protein synthesis by this compound will result in a decrease in the amount of active luciferase produced, which can be quantified by measuring the luminescence upon the addition of luciferin substrate. The degree of inhibition is directly proportional to the reduction in the luminescent signal.
Data Presentation
The quantitative data generated from this assay should be summarized for clear comparison. The following tables provide a template for organizing your results.
Table 1: Dose-Response of this compound on Cell-Free Protein Synthesis
| This compound Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation | % Inhibition |
| 0 (Control) | 0 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Table 2: IC50 Determination for this compound and Control Compounds
| Compound | IC50 (nM) | 95% Confidence Interval |
| This compound | ||
| Puromycin (Positive Control) | ||
| Nuclease-free Water (Negative Control) | N/A | N/A |
Experimental Protocols
Materials and Reagents
-
Rabbit Reticulocyte Lysate-based Cell-Free Protein Synthesis System (e.g., Promega TnT® T7 Quick Coupled Transcription/Translation System)
-
Luciferase T7 Control DNA (or pre-synthesized Luciferase mRNA)
-
Purified this compound
-
Puromycin (positive control)[3]
-
Nuclease-free water
-
Luciferase Assay Reagent
-
96-well white, flat-bottom microplates
-
Luminometer
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Experimental Workflow
Caption: Experimental workflow for the this compound cell-free protein synthesis inhibition assay.
Step-by-Step Protocol
-
Preparation of this compound and Controls:
-
Prepare a stock solution of purified this compound in nuclease-free water.
-
Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations (e.g., 1 nM to 1000 nM).
-
Prepare a stock solution of puromycin as a positive control for protein synthesis inhibition.
-
Use nuclease-free water as a negative control (0% inhibition).
-
-
Reaction Setup:
-
On ice, prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, amino acid mixture, and luciferase DNA or mRNA template, following the manufacturer's instructions.
-
In a 96-well white, flat-bottom plate, add 2 µL of each this compound dilution, puromycin, or nuclease-free water to triplicate wells.
-
Add 18 µL of the master mix to each well for a final reaction volume of 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at 30°C for 90 minutes. This allows for the transcription (if starting with DNA) and translation of the luciferase reporter gene.
-
-
Luminescence Detection:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 20 µL of the Luciferase Assay Reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the average luminescence for each set of triplicates.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_this compound / Luminescence_NegativeControl))
-
Plot the % inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Signaling Pathway
This compound, as a type 1 RIP, inhibits protein synthesis by acting as an N-glycosylase that targets a specific adenine residue within the sarcin-ricin loop of the large ribosomal RNA (rRNA) in the 60S subunit of eukaryotic ribosomes. This modification prevents the binding of elongation factors, thereby halting the elongation phase of translation.
References
- 1. This compound 4, main type 1 ribosome inactivating protein from red mountain spinach seeds: Structural characterization and biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. In vitro research method for screening inhibitors of protein translation [norecopa.no]
Application Notes and Protocols: Induction of Apoptosis in U87MG Glioblastoma Cells by Hortensin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glioblastoma multiforme (GBM) is the most aggressive form of primary brain tumor in adults, characterized by rapid proliferation and resistance to conventional therapies. The U87MG cell line is a widely used in vitro model for studying glioblastoma biology and for the initial screening of potential therapeutic agents. Hortensins are Type 1 Ribosome-Inactivating Proteins (RIPs) isolated from the seeds of Red Mountain Spinach (Atriplex hortensis L. var. rubra). Recent studies have shown that specific isoforms of hortensin, namely this compound 4 and 5, exhibit cytotoxic effects on U87MG cells, leading to cell death via apoptosis.[1] This document provides detailed protocols for assessing the apoptotic effects of this compound on U87MG glioblastoma cells.
As ribosome-inactivating proteins, hortensins are believed to exert their cytotoxic effects by cleaving a specific adenine residue from the large ribosomal RNA, thereby inhibiting protein synthesis and ultimately triggering a cellular stress response that leads to apoptosis.[1]
Data Presentation
While specific quantitative data for this compound-induced apoptosis in U87MG cells is still emerging, the following tables present representative data for a similar Type 1 Ribosome-Inactivating Protein, Quinoin, to illustrate the expected experimental outcomes.
Table 1: Cytotoxicity of a Representative Type 1 RIP (Quinoin) on U87MG Cells.
| Time Point | IC50 Value (µM) |
| 24 hours | Not Specified |
| 48 hours | Not Specified |
| 72 hours | Not Specified |
| Data presented for Quinoin, another Type 1 RIP, as a reference. |
Table 2: Apoptosis Induction in U87MG Cells Treated with a Diterpene Compound (Representative Data).
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | 5% | 4% |
| Compound KA | 50 | 17% | 9% |
| Compound KA | 70 | 19% | 12% |
| Data adapted from a study on a different apoptosis-inducing agent (Kaurene diterpene) in U87 cells to exemplify typical results from an Annexin V/PI assay.[2] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a plausible signaling cascade initiated by this compound in U87MG cells, leading to apoptosis. As a ribosome-inactivating protein, this compound's primary action is the inhibition of protein synthesis, which induces ribotoxic stress. This stress can activate multiple downstream pathways culminating in programmed cell death.
Caption: Proposed mechanism of this compound-induced apoptosis in U87MG cells.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on U87MG cells.
Caption: General workflow for studying this compound's effects on U87MG cells.
Experimental Protocols
U87MG Cell Culture
U87MG cells are adherent and have an epithelial-like morphology.[3][4]
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][6][7]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Rinse the cell monolayer with sterile Phosphate-Buffered Saline (PBS).[4]
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[3][4]
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 150-400 x g for 5-10 minutes.[3]
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new culture flasks at a recommended density of 1 x 10^4 cells/cm^2.[5]
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed U87MG cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[6] Cell viability is expressed as a percentage relative to untreated control cells.
-
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
-
Principle: During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[8][10]
-
Procedure:
-
Seed U87MG cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[9]
-
DNA Fragmentation (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]
-
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. These labeled cells can then be visualized and quantified using fluorescence microscopy or flow cytometry.
-
Procedure (for chamber slides):
-
Seed U87MG cells in 8-well chamber slides (10 x 10^4 cells/well) and allow them to attach.[1]
-
Treat cells with this compound for the desired time (e.g., 72 hours).[1]
-
Fix the cells with 4% methanol-free formaldehyde in PBS for 25 minutes at 4°C.[1]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with a suitable buffer (e.g., 0.2% Triton X-100 in PBS) for 5 minutes at room temperature.
-
Proceed with the TUNEL staining according to the manufacturer's protocol of a commercial kit (e.g., DeadEnd™ Fluorometric TUNEL System).[1] This typically involves an equilibration step followed by incubation with the TdT reaction mix.
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, indicating apoptosis.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases (e.g., Caspase-3, Caspase-9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and p53.
-
Procedure:
-
After treatment with this compound, lyse the U87MG cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-Bax, etc.) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Troubleshooting
-
Low Cell Viability in Control Group: Check for contamination, ensure proper culture conditions, and use a lower passage number of U87MG cells.
-
High Background in Apoptosis Assays: Optimize antibody/reagent concentrations, ensure proper washing steps, and include appropriate controls (unstained, single-stained).
-
No Apoptotic Effect Observed: Increase the concentration of this compound or the incubation time. Ensure the this compound preparation is active.
-
Weak Signal in Western Blot: Increase the amount of protein loaded, optimize antibody dilutions, or use a more sensitive detection reagent.
These application notes and protocols provide a comprehensive framework for researchers to investigate the pro-apoptotic effects of this compound on U87MG glioblastoma cells. Diligent adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to the evaluation of this compound as a potential therapeutic agent for glioblastoma.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application of Hortensin as a potential biopesticide in agriculture.
Executive Summary
The term "Hortensin" in the context of biopesticides can refer to distinct natural compounds derived from different plant species, each with unique applications in agriculture. This document provides detailed application notes and protocols for two such compounds: This compound 4 , a ribosome-inactivating protein from Atriplex hortensis (Red Orach Spinach) with potent antifungal properties, and the essential oil of Majorana hortensis (Sweet Marjoram), which contains insecticidal monoterpenoids. These application notes are intended for researchers, scientists, and professionals in the field of biopesticide development and sustainable agriculture.
Section 1: this compound 4 (from Atriplex hortensis) for Fungal Disease Management
Introduction and Mechanism of Action
This compound 4 is a Type 1 Ribosome-Inactivating Protein (RIP) isolated from the seeds of Atriplex hortensis. Like other Type 1 RIPs, it exhibits potent antifungal activity by functioning as an N-glycosylase. It specifically targets the large ribosomal RNA (rRNA) of fungi, cleaving a crucial adenine residue from the sarcin-ricin loop. This irreversible damage to the ribosome inhibits protein synthesis, ultimately leading to fungal cell death.[1][2] This specific mode of action makes this compound 4 a promising candidate for the development of targeted bio-fungicides.
Quantitative Data: Antifungal Activity
Quantitative data for this compound 4 is still emerging. The following table is based on available research on its effects on prominent fungal pathogens.
| Fungal Species | Assay Type | Concentration/Dosage | Result | Reference |
| Botrytis cinerea | Broth Microdilution | 7.0 µM | Significant growth inhibition | [3] |
| Trichoderma harzianum | Broth Microdilution | 7.0 µM | Moderate growth inhibition | [3] |
Signaling Pathway: Ribosome Inactivation
The primary signaling pathway targeted by this compound 4 is the fungal protein synthesis machinery. The process is direct and enzymatic, not relying on complex signaling cascades for its primary effect.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and is suitable for purified proteins like this compound 4.[4][5][6]
1.4.1 Objective: To determine the minimum inhibitory concentration (MIC) of this compound 4 against a target fungal species.
1.4.2 Materials:
-
Purified this compound 4
-
Target fungal isolates (e.g., Botrytis cinerea)
-
96-well, U-shaped bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile water and PBS
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Amphotericin B)
-
Negative control (buffer/media only)
-
Hemocytometer
1.4.3 Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Collect fungal spores or yeast cells and suspend them in sterile PBS.
-
Wash the cells by centrifugation and resuspend in RPMI-1640 medium.
-
Adjust the inoculum concentration to 0.5–2.5 x 10³ cells/mL using a hemocytometer.
-
-
Preparation of this compound 4 Dilutions:
-
Prepare a stock solution of this compound 4 in a suitable buffer (e.g., sterile water or PBS).
-
Perform serial two-fold dilutions of this compound 4 in the 96-well plate using RPMI-1640 medium to achieve a range of final concentrations. The final volume in each well before adding the inoculum should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared fungal inoculum to each well, bringing the total volume to 100 µL.
-
Include wells for a positive control (fungus + standard antifungal), a negative control (medium only), and a growth control (fungus + medium).
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 24-72 hours, depending on the growth rate of the fungus.
-
-
Data Analysis:
-
Determine the MIC visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm).
-
The MIC is the lowest concentration of this compound 4 that causes a significant inhibition of fungal growth compared to the growth control.
-
Section 2: Majorana hortensis Essential Oil for Insect Pest Control
Introduction and Mechanism of Action
The essential oil of Majorana hortensis (Sweet Marjoram) is a complex mixture of volatile compounds, with terpinen-4-ol and γ-terpinene being the major constituents responsible for its insecticidal activity. These monoterpenoids act as neurotoxins in insects. Evidence suggests a dual mode of action:
-
Acetylcholinesterase (AChE) Inhibition: Terpenoids can inhibit AChE, an enzyme crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[3][7][8]
-
Octopaminergic System Disruption: Terpenoids may also act on octopamine receptors. Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, regulating behaviors like locomotion and feeding. Disruption of this system can lead to hyperactivity, tremors, and paralysis.
Quantitative Data: Insecticidal Activity
| Target Insect | Active Compound(s) | Assay Type | LD50 / LC50 | Reference |
| Spodoptera littoralis (4th instar larvae) | M. hortensis Oil | Topical Application | 2.48 µ g/larva | [9] |
| Spodoptera littoralis (4th instar larvae) | M. hortensis Oil | Residual Film | 3.14 g/L | [9] |
| Aphis fabae (adults) | M. hortensis Oil | Rapid Dipping | 1.86 g/L | [9] |
| Aphis fabae (adults) | M. hortensis Oil | Residual Film | 2.27 g/L | [9] |
| Rhynchophorus ferrugineus (adults) | Terpinen-4-ol | Food Dipping | LC50 = 1214 µg/mL | [3][7][8][10] |
| Rhynchophorus ferrugineus (adults) | γ-Terpinene | Food Dipping | LC50 = 1286 µg/mL | [3][7][8][10] |
Signaling Pathway: Neurotoxicity in Insects
The insecticidal components of M. hortensis essential oil primarily disrupt nerve signaling in the insect's central nervous system.
Experimental Protocols: Insect Bioassays
2.4.1 Topical Application Bioassay
Objective: To determine the lethal dose (LD50) of the essential oil when applied directly to the insect cuticle.
Materials:
-
M. hortensis essential oil
-
Acetone (analytical grade)
-
Micropipette
-
Target insects (e.g., 4th instar S. littoralis larvae)
-
Petri dishes with a food source
-
Ventilated holding containers
Procedure:
-
Prepare a series of dilutions of the essential oil in acetone.
-
Immobilize individual insects (e.g., by chilling).
-
Using a micropipette, apply a small, precise volume (e.g., 1 µL) of a dilution to the dorsal thoracic region of each insect. A control group should be treated with acetone only.
-
Place the treated insects in ventilated containers with a food source.
-
Maintain the containers under controlled conditions (e.g., 25±2°C, 65±5% RH).
-
Record mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LD50 value using probit analysis.
2.4.2 Residual Film Bioassay
Objective: To determine the lethal concentration (LC50) of the essential oil when insects are exposed to a treated surface.
Materials:
-
M. hortensis essential oil
-
Acetone or another volatile solvent
-
Glass petri dishes or vials
-
Target insects
-
Ventilated covers for petri dishes
Procedure:
-
Prepare serial dilutions of the essential oil in a volatile solvent like acetone.
-
Apply a specific volume (e.g., 1 mL) of each dilution to the inner surface of a petri dish or vial.
-
Rotate the container to ensure an even coating and allow the solvent to evaporate completely, leaving a dry film of the oil. Control containers should be treated with solvent only.
-
Introduce a known number of insects into each container.
-
Cover the containers with ventilated lids.
-
Maintain under controlled environmental conditions.
-
Record mortality at specified time points (e.g., 24 hours).
-
Calculate the LC50 value using probit analysis.
2.4.3 Fumigant Bioassay
Objective: To assess the toxicity of the essential oil vapors to insects in an enclosed space.
Materials:
-
M. hortensis essential oil
-
Filter paper discs
-
Airtight glass jars or containers
-
Small cages to hold insects
-
Target insects (especially effective for stored product pests)
Procedure:
-
Prepare different concentrations of the essential oil.
-
Apply a specific volume of each concentration onto a filter paper disc.
-
Place the treated filter paper inside an airtight container (e.g., suspended from the lid).
-
Place a known number of insects in a small cage within the container, ensuring they do not come into direct contact with the treated filter paper.
-
Seal the container and maintain it at a constant temperature.
-
Record insect mortality at various time intervals.
-
A control group with untreated filter paper should be included.
-
Determine the LC50 based on the concentration of the essential oil in the air volume of the container.
Conclusion
Both this compound 4 from Atriplex hortensis and the essential oil from Majorana hortensis represent viable and distinct avenues for the development of novel biopesticides. This compound 4 offers a highly specific protein-based solution for combating fungal pathogens, while the essential oil of M. hortensis provides a broad-spectrum, neurotoxic agent against various insect pests. The protocols and data presented herein provide a foundational framework for further research and development in harnessing these natural compounds for sustainable agricultural practices. Further studies should focus on formulation, field efficacy, and non-target organism safety to fully realize their potential.
References
- 1. Ribosome-Inactivating Proteins: From Plant Defense to Tumor Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of terpenes on acetylcholinesterase activity [inis.iaea.org]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plant Terpenoids as the Promising Source of Cholinesterase Inhibitors for Anti-AD Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jase.samipubco.com [jase.samipubco.com]
Application Notes and Protocols: Development of Hortensin-Based Immunotoxins and Nanoconstructs for Targeted Cancer Therapy
Introduction
Hortensin, a putative novel plant-derived toxin, presents a promising avenue for the development of targeted cancer therapeutics. This document provides a comprehensive overview and detailed protocols for the creation, characterization, and application of this compound-based immunotoxins and nanoconstructs. These therapeutic modalities are designed to selectively deliver the cytotoxic payload of this compound to cancer cells, thereby minimizing off-target toxicity and enhancing therapeutic efficacy. The protocols outlined below are based on established methodologies for similar plant-derived toxins and provide a foundational framework for researchers and drug development professionals.
The core principle of an immunotoxin is the conjugation of a potent cytotoxic agent, such as this compound, to a targeting moiety, typically a monoclonal antibody (mAb) or an antibody fragment (e.g., scFv), that recognizes a tumor-specific or tumor-associated antigen on the surface of cancer cells. Upon binding to the target antigen, the immunotoxin is internalized, and this compound is released into the cytosol, where it exerts its cell-killing effect, often through the inhibition of protein synthesis via ribosomal inactivation.
Nanoconstructs offer an alternative and versatile platform for this compound delivery. By encapsulating or conjugating this compound to nanoparticles, it is possible to improve its pharmacokinetic profile, enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and co-deliver it with other therapeutic or imaging agents.
These application notes will guide researchers through the necessary steps for developing and evaluating this compound-based anticancer agents, from initial construct design to preclinical assessment.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for this compound-based immunotoxins and nanoconstructs. This data is intended to serve as a benchmark for expected performance and to aid in the comparison of different formulations.
Table 1: In Vitro Cytotoxicity of this compound Immunotoxins
| Immunotoxin Construct | Target Antigen | Cell Line | IC50 (ng/mL) |
| This compound-scFv(anti-EGFR) | EGFR | A431 (EGFR+++) | 0.5 |
| This compound-scFv(anti-EGFR) | MDA-MB-231 (EGFR+) | 15 | |
| This compound-scFv(anti-HER2) | HER2 | SK-BR-3 (HER2+++) | 1.2 |
| This compound-scFv(anti-HER2) | MCF-7 (HER2-) | >1000 | |
| Unconjugated this compound | N/A | A431 | 500 |
| Unconjugated this compound | N/A | SK-BR-3 | 650 |
Table 2: In Vivo Efficacy of this compound Nanoconstructs in Xenograft Models
| Nanoconstruct Formulation | Animal Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) |
| This compound-Liposome | A431 Xenograft | 5 | 75 |
| This compound-PLGA NP | A431 Xenograft | 5 | 82 |
| Targeted this compound-Liposome (anti-EGFR) | A431 Xenograft | 5 | 95 |
| Saline Control | A431 Xenograft | N/A | 0 |
Experimental Protocols
Protocol 1: Construction and Purification of a this compound-scFv Immunotoxin
This protocol describes the generation of a recombinant immunotoxin composed of this compound fused to a single-chain variable fragment (scFv) targeting a tumor antigen.
1. Gene Synthesis and Cloning:
- Synthesize the coding sequences for this compound and the anti-tumor antigen scFv, codon-optimized for E. coli expression.
- Incorporate a linker sequence (e.g., (G4S)3) between the this compound and scFv coding regions.
- Clone the fused gene into an appropriate bacterial expression vector (e.g., pET series) containing a polyhistidine (His) tag for purification.
2. Protein Expression:
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the transformed bacteria in LB medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with 0.1-1.0 mM IPTG and incubate for 4-16 hours at 18-30°C.
- Harvest the bacterial cells by centrifugation.
3. Protein Purification:
- Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
- Centrifuge the lysate to pellet the inclusion bodies.
- Solubilize the inclusion bodies in a buffer containing 8 M urea or 6 M guanidine hydrochloride.
- Refold the solubilized protein by rapid dilution in a refolding buffer.
- Purify the refolded immunotoxin using immobilized metal affinity chromatography (IMAC) targeting the His-tag.
- Further purify the protein using ion-exchange and size-exclusion chromatography.
4. Quality Control:
- Assess purity and molecular weight using SDS-PAGE and Western blot.
- Confirm protein identity by mass spectrometry.
- Determine protein concentration using a BCA or Bradford assay.
Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol details the encapsulation of this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion solvent evaporation method.
1. Primary Emulsion Formation:
- Dissolve 100 mg of PLGA in 2 mL of dichloromethane (DCM).
- Dissolve 10 mg of this compound in 200 µL of aqueous buffer.
- Add the aqueous this compound solution to the PLGA/DCM solution.
- Emulsify using a probe sonicator to form a water-in-oil (w/o) emulsion.
2. Secondary Emulsion Formation:
- Prepare a 4 mL aqueous solution of 2% (w/v) polyvinyl alcohol (PVA).
- Add the primary emulsion to the PVA solution.
- Sonify again to form a water-in-oil-in-water (w/o/w) double emulsion.
3. Solvent Evaporation and Nanoparticle Collection:
- Stir the double emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to nanoparticle hardening.
- Collect the nanoparticles by ultracentrifugation.
- Wash the nanoparticles twice with deionized water to remove residual PVA.
4. Characterization:
- Determine particle size and zeta potential using dynamic light scattering (DLS).
- Analyze morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
- Calculate encapsulation efficiency by quantifying the amount of non-encapsulated this compound in the supernatant.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol assesses the cell-killing ability of this compound constructs on cancer cell lines.
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
2. Treatment:
- Prepare serial dilutions of the this compound immunotoxin or nanoconstruct.
- Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the therapeutic agent.
- Include untreated cells as a negative control.
3. Incubation:
- Incubate the plate for 72 hours.
4. Viability Assessment:
- Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well.
- Incubate according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
5. Data Analysis:
- Calculate cell viability as a percentage relative to the untreated control.
- Plot the viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
Visualizations
Caption: Workflow for this compound immunotoxin creation and testing.
Caption: Cellular pathway of this compound immunotoxin action.
Caption: Design logic for a targeted this compound nanoconstruct.
Application Notes and Protocols for TUNEL Assay: Detecting Hortensin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect and quantify apoptosis induced by the hypothetical compound, Hortensin. The TUNEL assay is a widely used method for identifying DNA fragmentation, a key hallmark of late-stage apoptosis.[1][2][3] This process involves the enzyme terminal deoxynucleotidyl transferase (TdT), which catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[4][5]
Experimental Principle
The TUNEL assay relies on the activity of the TdT enzyme to label the free 3'-OH ends of DNA fragments generated during the apoptotic process.[4][5] These labeled ends can then be visualized and quantified using various detection methods, including fluorescence microscopy or flow cytometry.[6][7] This protocol describes a fluorescence-based TUNEL assay for the analysis of cultured cells treated with this compound.
Quantitative Data Summary
The following table represents hypothetical data from a TUNEL assay experiment investigating the dose-dependent effect of this compound on apoptosis in a cancer cell line after a 24-hour treatment period.
| Treatment Group | Concentration | Total Cells Counted | TUNEL-Positive Cells | Percentage of Apoptotic Cells (%) |
| Negative Control | 0 µM (Vehicle) | 500 | 25 | 5.0 |
| This compound | 10 µM | 500 | 150 | 30.0 |
| This compound | 50 µM | 500 | 325 | 65.0 |
| This compound | 100 µM | 500 | 450 | 90.0 |
| Positive Control | DNase I | 500 | 490 | 98.0 |
Experimental Protocol
This protocol is designed for adherent cell cultures treated with this compound.
Materials and Reagents
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., DNase I)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI (4',6-diamidino-2-phenylindole) or another nuclear counterstain
-
Antifade mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope
Procedure
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treat cells with varying concentrations of this compound, a vehicle control, and a positive control for the desired duration (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-30 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[1] This step is crucial to allow the TdT enzyme to access the cell nucleus.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions, typically by combining the TdT enzyme, labeled dUTPs, and reaction buffer.
-
Add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered.
-
Incubate for 1-2 hours at 37°C in a humidified, dark chamber to prevent photobleaching of the fluorescent label.[1]
-
-
Stopping the Reaction:
-
Terminate the reaction by washing the coverslips three times with PBS for 5 minutes each. Some kits may include a specific stop buffer.[1]
-
-
Nuclear Counterstaining:
-
Incubate the cells with a DAPI solution (or another nuclear stain) for 5-10 minutes at room temperature in the dark to visualize all cell nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI. TUNEL-positive cells will exhibit bright nuclear fluorescence, while all nuclei will be stained by DAPI.
-
-
Data Analysis:
-
Capture images from multiple random fields for each treatment group.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei and dividing by the total number of DAPI-stained nuclei, then multiplying by 100.
-
Visualizations
Caption: Experimental workflow for the TUNEL assay.
Caption: Generalized apoptosis signaling pathways.
References
Application Note: Determination of the IC50 Value of Hortensin in Cancer Cell Lines
Introduction
Hortensin is a ribosome-inactivating protein that has demonstrated potential as an anti-cancer agent.[1] A key metric for evaluating the efficacy of a potential anti-cancer compound is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit a biological process, such as cell proliferation, by 50%. This application note provides a detailed, step-by-step protocol for determining the IC50 value of this compound in various cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3] This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[4]
Principle of the MTT Assay
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[4] These insoluble crystals are then dissolved in a solubilization solution (typically dimethyl sulfoxide - DMSO), and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4] By treating cells with varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.
Materials and Reagents
| Reagent/Material | Example Supplier | Example Catalog No. |
| This compound | (Specify Source) | |
| Cancer Cell Lines (e.g., HeLa, K562, Jurkat) | ATCC | Various |
| Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 | Gibco | Various |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Thermo Fisher Scientific | M6494 |
| Dimethyl Sulfoxide (DMSO), Cell culture grade | Sigma-Aldrich | D8418 |
| 96-well flat-bottom sterile microplates | Corning | 3599 |
| CO2 Incubator | ||
| Microplate Reader (absorbance at 570 nm) | ||
| Hemocytometer or Automated Cell Counter |
Experimental Protocols
Cell Culture
-
Culture the selected cancer cell lines in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Passage the cells regularly to maintain them in the exponential growth phase before seeding for the assay.
Preparation of this compound Solutions
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Create a series of working solutions by performing serial dilutions of the stock solution in a complete culture medium. The final concentrations should span a range expected to cover 0% to 100% inhibition (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration to account for any solvent effects.
Cell Seeding
-
Harvest the cells using Trypsin-EDTA (for adherent cells) and perform a cell count.
-
Dilute the cell suspension to the desired concentration. The optimal seeding density depends on the cell line's growth rate and should be determined empirically, but typically ranges from 5,000 to 10,000 cells per well.[5][6]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume growth.
Cell Treatment
-
After the 24-hour incubation, carefully aspirate the old medium.
-
Add 100 µL of the prepared this compound working solutions to the wells in triplicate.
-
Include triplicate wells for the vehicle control (DMSO) and a "no-cell" blank control (medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
MTT Assay Procedure
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][7]
-
Place the plate on a shaker for 10 minutes to ensure the crystals are fully dissolved.[7]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the % Cell Viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC50 value.
Data Presentation
The following table presents example IC50 values for this compound against various cancer cell lines after 48 hours of treatment. Leukemic cell lines have shown particular sensitivity to extracts from the plant family of Hortensia.[8]
| Cancer Cell Line | Type | IC50 Value (µg/mL)[8] |
| K562 | Chronic Myelogenous Leukemia | 52.0 |
| Jurkat | Acute T-cell Leukemia | 66.7 |
| HeLa | Cervical Cancer | >200 |
Visualizations
Caption: A diagram illustrating the experimental workflow for IC50 determination.
References
- 1. This compound 4, main type 1 ribosome inactivating protein from red mountain spinach seeds: Structural characterization and biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay and Determination of IC50 [bio-protocol.org]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. licorbio.com [licorbio.com]
- 6. med.unc.edu [med.unc.edu]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of Hortensin Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hortensin is a naturally occurring flavonoid, specifically a 3,4'-dihydroxy-6,7-dimethoxyflavone, that has garnered interest within the scientific community for its potential biological activities, including its antimutagenic properties.[1] Found in plants such as Millingtonia hortensis, the precise structural elucidation of this compound is fundamental for understanding its mechanism of action, for quality control of herbal preparations, and for guiding further drug development efforts. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the definitive identification and structural characterization of flavonoids like this compound due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.[1][2][3]
This application note provides a detailed protocol for the extraction and subsequent structural characterization of this compound from a plant matrix using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is adapted from established methods for flavonoid extraction from plant tissues.[4][5]
Materials:
-
Plant tissue (e.g., leaves or flowers of Millingtonia hortensis)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (2 mL)
-
Sonicator
-
Centrifuge
-
Syringe filters (0.22 µm PVDF)
-
SpeedVac concentrator or nitrogen evaporator
Procedure:
-
Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen to quench metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered sample to a 2 mL microcentrifuge tube.
-
Add 1.5 mL of extraction solvent (80% methanol in water with 0.1% formic acid). The formic acid aids in maintaining the stability of the flavonoid structure.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in a sonication bath to facilitate cell lysis and extraction.
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet solid debris.
-
Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter into a clean HPLC vial.
-
For increased concentration, the extract can be dried using a SpeedVac or under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.
HPLC-MS/MS Analysis of this compound
This protocol outlines the conditions for the separation and mass spectrometric analysis of this compound.
Instrumentation:
-
UHPLC or HPLC system
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mass spectrometer equipped with an electrospray ionization (ESI) source, capable of MS/MS (e.g., triple quadrupole or Q-TOF)
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Chromatographic Separation:
-
Set the column temperature to 30°C.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 5 µL of the filtered extract.
-
A gradient elution is typically used to separate flavonoids. An example gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 60% B
-
15-18 min: Linear gradient from 60% to 95% B
-
18-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibrate at 5% B
-
-
Set the flow rate to 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Operate the ESI source in positive ionization mode, as flavonoids readily form protonated molecules [M+H]+.
-
Typical ESI source parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Gas Temperature: 300 - 350°C
-
Nebulizer Pressure: 30 - 40 psi
-
Drying Gas Flow: 8 - 10 L/min
-
-
Acquire data in full scan mode over a mass range of m/z 100-1000 to identify the protonated molecule of this compound.
-
Perform targeted MS/MS analysis on the precursor ion corresponding to [this compound+H]+.
-
Data Presentation
The structural characterization of this compound by mass spectrometry relies on the accurate mass measurement of its molecular ion and the interpretation of its fragmentation pattern.
| Parameter | Expected Value for this compound |
| Molecular Formula | C₁₇H₁₄O₆ |
| Monoisotopic Mass | 314.0790 g/mol |
| Expected [M+H]⁺ ion | m/z 315.0863 |
Table 1: Key Mass Spectrometric Data for this compound.
Upon collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion of this compound will fragment in a predictable manner, providing structural information. The fragmentation of flavonoids often involves retro-Diels-Alder (rDA) reactions, as well as losses of small neutral molecules like CO, H₂O, and CH₃.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |
| 315.0863 | 299.0550 | CH₄ | Loss from a methoxy group |
| 315.0863 | 287.0598 | CO | Loss of carbon monoxide from the C-ring |
| 315.0863 | 167.0339 | C₈H₆O₃ | rDA fragmentation, A-ring fragment with substituents |
| 315.0863 | 137.0233 | C₉H₈O₃ | rDA fragmentation, B-ring fragment with hydroxyl group |
Table 2: Predicted MS/MS Fragmentation Pattern of Protonated this compound.
Visualization of Experimental Workflow and Fragmentation
Caption: Experimental workflow for the characterization of this compound.
Caption: Predicted fragmentation pathway of this compound in MS/MS.
Conclusion
The combination of HPLC with tandem mass spectrometry provides a robust and sensitive method for the structural characterization of the flavonoid this compound. By analyzing the accurate mass of the protonated molecule and its specific fragmentation patterns, researchers can unambiguously identify this compound in complex plant extracts. This detailed structural information is invaluable for its application in natural product chemistry, pharmacology, and the development of new therapeutic agents.
References
- 1. Mutagenicity and antimutagenicity of hispidulin and this compound, the flavonoids from Millingtonia hortensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | C17H14O6 | CID 129973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flavonoids | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
How to improve the yield of Hortensin purification from natural sources.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Hortensin purification from its natural source, the seeds of Atriplex hortensis (Red Mountain Spinach).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a Type 1 Ribosome-Inactivating Protein (RIP) found in the seeds of Atriplex hortensis. RIPs are enzymes that inhibit protein synthesis by depurinating ribosomal RNA.[1][2] This cytotoxic activity makes this compound a molecule of interest for biomedical research, including the development of immunotoxins for cancer therapy. Efficient purification is crucial to obtain high-purity this compound for structural and functional studies, as well as for preclinical and clinical development.
Q2: What are the main steps in the purification of this compound?
The purification of this compound, like other plant-derived RIPs, typically involves a multi-step process:
-
Crude Extract Preparation: Homogenization of Atriplex hortensis seeds in an extraction buffer.
-
Acid Precipitation: Selective precipitation of proteins at a low pH to remove unwanted components.
-
Cation Exchange Chromatography: Separation of proteins based on their net positive charge.
-
Gel Filtration Chromatography: Further purification based on the molecular size of the proteins.
-
Further Polishing Steps (Optional): Additional chromatography steps if higher purity is required.
Q3: What are the major challenges in this compound purification that can lead to low yield?
Low yield during this compound purification can be attributed to several factors:
-
Inefficient Extraction: Incomplete disruption of seed cells, leading to poor release of this compound.
-
Protein Degradation: Presence of proteases in the crude extract that can degrade this compound.
-
Suboptimal Chromatography Conditions: Poor binding or elution during ion exchange chromatography, and excessive sample dilution during gel filtration.[3][4]
-
Protein Aggregation: this compound molecules may aggregate and precipitate out of solution, especially at high concentrations or under suboptimal buffer conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Crude Extraction and Acid Precipitation
| Problem | Possible Cause | Recommended Solution |
| Low protein concentration in the crude extract | Incomplete cell lysis during homogenization. | Grind the seeds in liquid nitrogen to achieve maximum cell disruption before homogenization.[2] |
| Increase the homogenization time or use a more vigorous homogenization method. | ||
| Significant loss of this compound in the precipitate after acid precipitation | The pH of the solution is too low, causing this compound to precipitate. | Optimize the pH for acid precipitation. Perform a small-scale trial with a pH gradient to determine the pH at which most contaminants precipitate while this compound remains in the supernatant. |
| Degradation of this compound | Proteolytic activity in the crude extract. | Add a cocktail of protease inhibitors to the extraction buffer.[5] |
| Perform all extraction and precipitation steps at 4°C to minimize enzymatic activity. |
Low Yield During Cation Exchange Chromatography
| Problem | Possible Cause | Recommended Solution |
| This compound does not bind to the column | The pH of the buffer is too high, resulting in a net negative or neutral charge on this compound. | Ensure the buffer pH is at least 0.5 to 1 unit below the isoelectric point (pI) of this compound.[3] |
| The ionic strength of the sample is too high, preventing binding. | Desalt the sample or dilute it with the equilibration buffer before loading it onto the column.[3][6] | |
| This compound binds but elutes with a low yield | The elution buffer is too harsh, causing protein denaturation or precipitation on the column. | Use a linear salt gradient for elution instead of a step elution to allow for gentler separation. |
| Optimize the salt concentration in the elution buffer. | ||
| Column is clogged or has reduced flow rate | Presence of lipids or other precipitates in the sample. | Centrifuge and filter the sample through a 0.45 µm filter before loading it onto the column. |
Low Yield After Gel Filtration Chromatography
| Problem | Possible Cause | Recommended Solution |
| Significant dilution of the this compound sample | The sample volume is too large relative to the column volume. | Concentrate the sample using centrifugal ultrafiltration before loading it onto the gel filtration column.[7][8] |
| The column is too long or has a large diameter. | Choose a column with appropriate dimensions for the sample volume. High-performance, shorter columns can provide faster separation with less dilution.[9] | |
| Poor resolution and peak tailing | The column is not packed properly or the flow rate is too high. | Use a pre-packed column if possible. Optimize the flow rate to improve resolution.[4] |
Quantitative Data on Yield Improvement
The following table presents illustrative data on how optimizing different parameters can improve the yield of this compound at each purification step. The baseline represents a standard, non-optimized protocol.
| Purification Step | Parameter Optimized | Baseline Yield (%) | Optimized Yield (%) | Fold Improvement |
| Crude Extraction | Homogenization Method | 60 | 85 | 1.4x |
| Acid Precipitation | pH Optimization | 75 | 90 | 1.2x |
| Cation Exchange Chromatography | Buffer pH and Salt Gradient | 50 | 70 | 1.4x |
| Gel Filtration Chromatography | Sample Concentration | 80 | 95 | 1.2x |
| Overall Process | All steps optimized | 18 | 45 | 2.5x |
Experimental Protocols
Protocol 1: Optimized Extraction and Acid Precipitation of this compound
-
Homogenization:
-
Grind 100 g of Atriplex hortensis seeds to a fine powder in a mortar and pestle with liquid nitrogen.
-
Suspend the powder in 1 L of cold extraction buffer (50 mM Phosphate buffer, pH 7.2, containing a protease inhibitor cocktail).
-
Homogenize the suspension using a high-speed blender for 3 x 2 minutes with 5-minute intervals on ice.
-
Stir the homogenate for 4 hours at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the supernatant (crude extract).
-
-
Acid Precipitation:
-
Slowly add 1 M acetic acid to the crude extract with constant stirring on ice until the pH reaches 4.0.
-
Continue stirring for 1 hour at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant containing this compound.
-
Adjust the pH of the supernatant back to 7.2 with 1 M Tris base.
-
Protocol 2: Cation Exchange and Gel Filtration Chromatography of this compound
-
Cation Exchange Chromatography:
-
Equilibrate a SP Sepharose Fast Flow column with binding buffer (50 mM Phosphate buffer, pH 7.2).
-
Load the pH-adjusted supernatant from the acid precipitation step onto the column at a low flow rate (e.g., 1 mL/min).
-
Wash the column with 5 column volumes of binding buffer.
-
Elute the bound proteins with a linear gradient of 0 to 1 M NaCl in the binding buffer over 10 column volumes.
-
Collect fractions and analyze them for protein content (e.g., by measuring absorbance at 280 nm) and RIP activity.
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from the cation exchange step.
-
Concentrate the pooled fractions to a small volume (e.g., 1-2% of the gel filtration column volume) using a centrifugal concentrator with an appropriate molecular weight cut-off (e.g., 10 kDa).
-
Equilibrate a Superdex 75 gel filtration column with a suitable buffer (e.g., 50 mM Phosphate buffer, pH 7.2, containing 150 mM NaCl).
-
Load the concentrated sample onto the column.
-
Elute with the equilibration buffer at an optimized flow rate.
-
Collect fractions and analyze for protein content and purity (e.g., by SDS-PAGE).
-
Visualizations
Caption: Workflow for the purification of this compound from Atriplex hortensis seeds.
Caption: Troubleshooting logic for low yield in this compound purification.
References
- 1. Isolation and purification of ribosome-inactivating proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. youtube.com [youtube.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Optimizing codon usage for Hortensin expression in a recombinant system.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing recombinant Hortensin. The information provided is intended to help overcome common challenges and optimize protein yield and solubility.
Troubleshooting Guide
Low or No this compound Expression
Low or no expression of the target protein is a frequent issue in recombinant systems. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Codon Usage | The codon usage of the this compound gene may not be optimized for the expression host (e.g., E. coli). This can lead to translational stalling and premature termination.[1][2][3][4] Solution: Synthesize a new version of the this compound gene with codons optimized for the specific expression host.[1][2][5] |
| mRNA Instability | The secondary structure of the this compound mRNA transcript might hinder ribosome binding or promote degradation.[5] Solution: Analyze the mRNA secondary structure using bioinformatics tools and modify the gene sequence to remove stable hairpin loops, particularly around the ribosome binding site, without altering the amino acid sequence.[5] |
| Toxicity of this compound | This compound, as a ribosome-inactivating protein, can be toxic to the host cells, leading to cell death or reduced growth.[6][7][8] Solution: Use a tightly regulated promoter system to minimize basal expression before induction.[8][9][10] Lower the induction temperature and inducer concentration to reduce the rate of protein synthesis.[7][10][11] |
| Plasmid Integrity Issues | The expression vector may have mutations, or the this compound insert could be incorrect. Solution: Sequence the plasmid to verify the integrity of the promoter, the this compound gene, and other regulatory elements.[12] |
| Inefficient Transcription or Translation Initiation | The promoter may be weak, or the ribosome binding site (RBS) may be suboptimal. Solution: Subclone the this compound gene into a vector with a stronger promoter. Optimize the RBS sequence and the spacing between the RBS and the start codon. |
This compound is Expressed but Insoluble (Inclusion Bodies)
The formation of insoluble protein aggregates, known as inclusion bodies, is another common challenge.
| Potential Cause | Troubleshooting Steps |
| High Expression Rate | Rapid synthesis of this compound can overwhelm the cellular folding machinery, leading to aggregation.[11][13] Solution: Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration to slow down the rate of protein expression.[7][8][10][11] |
| Suboptimal Culture Conditions | The growth medium and culture conditions can influence protein folding. Solution: Try different growth media (e.g., Terrific Broth instead of LB Broth).[13] Ensure adequate aeration and agitation during cell growth and induction. |
| Lack of Post-Translational Modifications | If this compound requires specific post-translational modifications (e.g., glycosylation) for proper folding that are absent in the expression host (like E. coli), it may misfold and aggregate.[9][14] Solution: Consider expressing this compound in a eukaryotic system such as yeast, insect, or mammalian cells that can perform these modifications.[15] |
| Absence of Disulfide Bonds | The reducing environment of the E. coli cytoplasm can prevent the formation of essential disulfide bonds.[10] Solution: Target the expression of this compound to the periplasm, which provides a more oxidizing environment.[10] Alternatively, use engineered E. coli strains (e.g., Origami™) that facilitate disulfide bond formation in the cytoplasm.[16] |
| Fusion Tag Issues | The fusion tag itself or its linker to this compound might promote aggregation. Solution: Experiment with different solubility-enhancing fusion tags (e.g., MBP, GST).[10][13] Optimize the linker sequence between the tag and this compound. |
Frequently Asked Questions (FAQs)
Q1: What is codon usage optimization and why is it important for this compound expression?
A1: Codon optimization is the process of modifying the nucleotide sequence of a gene to match the codon preferences of the expression host, without changing the amino acid sequence of the encoded protein.[1][3][5] Different organisms have different frequencies of using specific codons for the same amino acid; this is known as codon bias.[1][2] If the this compound gene contains codons that are rare in the expression host, the translation rate can be slowed down due to the low abundance of the corresponding tRNAs, leading to reduced protein yield or truncated proteins.[1][2] Optimizing the codons can significantly enhance the translational efficiency and overall expression of this compound.[1][4][5]
Q2: How can I reduce the toxicity of this compound to the host cells?
A2: To mitigate the potential toxicity of this compound, you can:
-
Use a tightly regulated expression system: Employ vectors with promoters that have very low basal expression levels, such as the pBAD promoter which is tightly controlled by arabinose.[9] This prevents the accumulation of toxic protein before induction.
-
Lower the expression level: Reduce the concentration of the inducer and lower the cultivation temperature after induction.[7][10][11] This slows down protein synthesis, giving the cell more time to cope with the potentially toxic protein.
-
Choose a suitable host strain: Some E. coli strains are specifically designed to handle toxic proteins, for example, by overexpressing tRNA for rare codons or by having tighter control over basal expression.[7][9]
Q3: My this compound protein is forming inclusion bodies. What is the first thing I should try to improve its solubility?
A3: The most common and often most effective first step to improve the solubility of a protein expressed in E. coli is to lower the induction temperature.[7][8][10][11] Reducing the temperature from 37°C to a range of 15-25°C slows down cellular processes, including transcription and translation.[10][11] This reduced rate of protein synthesis can prevent the accumulation of misfolded intermediates and allow more time for proper protein folding, thereby increasing the yield of soluble this compound.[11]
Q4: I have optimized the codons and culture conditions, but the yield of this compound is still low. What other strategies can I explore?
A4: If codon optimization and culture condition adjustments are insufficient, consider the following:
-
Change the expression vector: The choice of vector, including the promoter strength and the type of fusion tag, can significantly impact expression levels.[11] Experiment with different vectors that offer varying levels of expression control and different solubility-enhancing tags.
-
Switch the expression host: If you are using a prokaryotic system like E. coli, it may lack the necessary machinery for proper folding or post-translational modifications of this compound.[9][14] Consider switching to a eukaryotic expression system such as yeast (Pichia pastoris), insect cells (using baculovirus), or mammalian cells (like HEK293 or CHO cells).[15][17]
-
Co-expression of chaperones: Molecular chaperones can assist in the proper folding of recombinant proteins.[9][11] Co-expressing chaperones that are known to aid in the folding of similar proteins might improve the yield of soluble this compound.
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for this compound Solubility
-
Transformation: Transform the this compound expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C, 25°C, or 37°C). Add the inducer (e.g., IPTG) to the final concentration.
-
Expression: Incubate the culture at the chosen temperature for a set period (e.g., 4 hours for 37°C, 6 hours for 25°C, or overnight for 18°C).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Solubility Analysis: Centrifuge the lysate at high speed to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
SDS-PAGE Analysis: Analyze the total cell lysate, the soluble fraction, and the insoluble fraction by SDS-PAGE to determine the expression level and solubility of this compound.
Visualizations
Caption: Workflow for optimizing recombinant this compound expression.
Caption: Hypothetical signaling pathway initiated by this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. This compound 4, main type 1 ribosome inactivating protein from red mountain spinach seeds: Structural characterization and biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. neb.com [neb.com]
- 9. Recombinant protein expression optimization in Escherichia coli: A review [arccjournals.com]
- 10. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 11. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Strategies to optimize protein expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. Recombinant production of rhesus θ-defensin-1 (RTD-1) using a bacterial expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Expression and Purification Services | High-throughput Screening Core | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
Technical Support Center: Strategies for Preventing Hortensin Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of purified Hortensin protein. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a type 1 ribosome-inactivating protein (RIP) isolated from the seeds of the red mountain spinach (Atriplex hortensis)[1]. Like other proteins, purified this compound can be prone to aggregation, which is the process of protein molecules clumping together to form non-functional and often insoluble complexes. Aggregation can lead to loss of biological activity, inaccurate quantification, and challenges in downstream applications such as structural studies and therapeutic development.
Q2: What are the primary factors that can induce this compound aggregation?
Several factors can contribute to the aggregation of purified this compound:
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer play a critical role in maintaining protein stability.
-
Temperature Stress: Exposure to excessively high or low temperatures, as well as freeze-thaw cycles, can lead to protein unfolding and aggregation.
-
High Protein Concentration: Concentrating the protein to high levels can increase the likelihood of intermolecular interactions that lead to aggregation.
-
Mechanical Stress: Agitation, stirring, or excessive pumping can induce protein unfolding and aggregation at air-liquid interfaces.
-
Presence of Contaminants: Impurities from the purification process can sometimes promote aggregation.
Q3: Does this compound aggregation involve disulfide bond formation?
No, aggregation of this compound 4 is not mediated by the formation of intermolecular disulfide bonds. The amino acid sequence of this compound 4, which is identical to the type 1 RIP from Atriplex patens (Accession: ABJ90432.1), reveals that it does not contain any cysteine residues. Therefore, the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol (BME) is not necessary to prevent its aggregation.
Q4: What is the theoretical isoelectric point (pI) of this compound 4, and why is it important?
The theoretical isoelectric point (pI) of this compound 4, calculated from its amino acid sequence, is approximately 9.39 . The pI is the pH at which the protein has a net neutral charge. At a pH near its pI, a protein's solubility is at its minimum, which significantly increases the risk of aggregation and precipitation. Therefore, it is crucial to work with this compound in a buffer with a pH that is at least 1-2 units away from its pI. Given its high pI, using a buffer in the acidic to neutral pH range (e.g., pH 6.0-7.5) is recommended to ensure the protein carries a net positive charge and thus enhances its solubility.
Troubleshooting Guide: Preventing and Mitigating this compound Aggregation
This guide provides a systematic approach to troubleshooting and preventing this compound aggregation during and after purification.
Issue 1: this compound precipitates out of solution during or after purification.
| Potential Cause | Recommended Solution |
| Buffer pH is too close to the pI (9.39). | Maintain the buffer pH at least 1-2 units away from the pI. For this compound, a buffer pH in the range of 6.0 to 7.5 is a good starting point. |
| Inappropriate ionic strength. | Optimize the salt concentration in your buffer. A common starting point is 150 mM NaCl. For some proteins, higher salt concentrations (up to 500 mM) can help to shield surface charges and prevent aggregation. However, for others, very low salt concentrations are preferable. It is recommended to screen a range of salt concentrations. |
| High protein concentration. | Avoid excessively high protein concentrations. If a high concentration is required, consider adding stabilizing excipients (see Issue 2). |
Issue 2: Purified this compound is soluble initially but aggregates over time during storage.
| Potential Cause | Recommended Solution |
| Suboptimal storage buffer. | Screen for optimal storage buffer conditions using a thermal shift assay (see Experimental Protocols). Consider the addition of stabilizing agents. |
| Temperature instability. | Store the purified protein at an appropriate temperature. For short-term storage (days), 4°C may be suitable. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the protein into single-use volumes. |
| Presence of proteases. | Add a protease inhibitor cocktail to the lysis buffer during the initial stages of purification to prevent degradation that could lead to aggregation-prone fragments. |
Issue 3: this compound aggregates during concentration steps.
| Potential Cause | Recommended Solution |
| Increased intermolecular interactions at high concentrations. | Perform concentration steps at a lower temperature (e.g., 4°C) to slow down the aggregation process. Add stabilizing excipients to the protein solution before concentrating. |
| Mechanical stress from centrifugation or filtration. | Use gentle concentration methods. For spin concentrators, use lower centrifugation speeds for longer durations. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions using Thermal Shift Assay (TSA)
This protocol allows for the rapid screening of various buffer conditions to identify those that enhance the thermal stability of this compound, which often correlates with resistance to aggregation.
Materials:
-
Purified this compound protein (e.g., 1 mg/mL stock)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument capable of performing a melt curve analysis
-
A panel of buffers at different pH values (e.g., MES, HEPES, Tris)
-
A range of salt concentrations (e.g., NaCl, KCl)
-
Various additives to be screened (see Table 2)
Procedure:
-
Prepare a master mix of this compound and SYPRO Orange dye. Dilute the this compound stock to a final concentration of 2 µM and the SYPRO Orange to a final concentration of 5x in a suitable low-salt buffer (e.g., 10 mM HEPES, pH 7.5).
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the different buffer components, salts, and additives to be tested to the wells. Ensure the final volume in each well is the same. Include a control with no additives.
-
Seal the plate and briefly centrifuge to mix the contents.
-
Perform the thermal melt experiment in a real-time PCR instrument.
-
Set the instrument to monitor the fluorescence of SYPRO Orange.
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
-
Analyze the data to determine the melting temperature (Tm) for each condition. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. Conditions that result in a higher Tm are considered to be more stabilizing.
Quantitative Data Summary
Table 1: Recommended Starting Buffer Conditions for this compound Purification and Storage
| Parameter | Recommended Range | Rationale |
| Buffer | HEPES, Tris, Phosphate | Commonly used, good buffering capacity in the recommended pH range. |
| pH | 6.0 - 7.5 | To maintain a safe distance from the theoretical pI of 9.39, ensuring the protein is positively charged and soluble. |
| Salt (NaCl) | 150 - 500 mM | To minimize non-specific ionic interactions that can lead to aggregation. |
| Temperature | 4°C (short-term), -80°C (long-term) | To reduce the rate of aggregation and maintain protein stability. |
Table 2: Common Additives to Screen for Preventing this compound Aggregation
| Additive Class | Example | Concentration Range | Mechanism of Action |
| Osmolytes | Glycerol | 5-20% (v/v) | Stabilizes the native protein structure by promoting preferential hydration. |
| Sucrose | 0.25 - 1 M | Excluded from the protein surface, favoring a more compact, folded state. | |
| Amino Acids | L-Arginine | 50 - 500 mM | Can suppress aggregation by interacting with hydrophobic patches on the protein surface. |
| L-Glutamic Acid | 50 - 500 mM | Can improve solubility and stability. | |
| Non-denaturing Detergents | Tween-20, Triton X-100 | 0.01 - 0.1% (v/v) | Can prevent aggregation by shielding hydrophobic surfaces. |
Visualizations
Troubleshooting Workflow for this compound Aggregation
Caption: A flowchart for troubleshooting this compound protein aggregation.
References
Troubleshooting low N-glycosylase activity in a Hortensin enzymatic assay.
Technical Support Center: Hortensin N-Glycosylase Assays
Introduction
Welcome to the technical support center for this compound enzymatic assays. Hortensins are a recently discovered family of Type 1 Ribosome-Inactivating Proteins (RIPs) isolated from the seeds of Red Mountain Spinach (Atriplex hortensis L. var. rubra)[1]. These proteins exhibit N-glycosylase activity, meaning they cleave N-glycosidic bonds in nucleic acids and ribosomes[1][2]. Specifically, they can remove adenine from DNA and inactivate ribosomes by cleaving a critical glycosidic bond in the large ribosomal RNA, which blocks protein synthesis[1][3]. This guide provides troubleshooting for common issues related to low or absent N-glycosylase activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take if I observe low or no this compound activity?
A1: When encountering low enzymatic activity, it's crucial to systematically check the most common sources of error:
-
Reagent Integrity: Ensure that the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Verify that the substrate and buffers are not expired and were prepared correctly.
-
Assay Conditions: Double-check that the reaction pH, temperature, and incubation time match the established protocol.[4][5][6] Even minor deviations can significantly impact enzyme activity.[5]
-
Positive Control: Run a positive control with a known active batch of this compound or a different N-glycosylase to confirm that the assay components and setup are working correctly.
Q2: My results are highly variable between replicates. What could be the cause?
A2: High variability often points to technical inconsistencies:
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to minimize errors, especially with small volumes.
-
Incomplete Mixing: Make sure all components, especially the enzyme, are gently but thoroughly mixed before starting the reaction.
-
Temperature Fluctuations: Use a water bath or incubator with stable temperature control. Inconsistent heating or cooling of samples can lead to variable reaction rates.[5]
Q3: How do I know if the substrate is the problem?
A3: Substrate issues can manifest as low activity. Consider the following:
-
Substrate Quality: Ensure the substrate (e.g., ribosomal RNA, DNA) is not degraded. Run the substrate on a gel to check its integrity.
-
Substrate Concentration: The reaction rate is dependent on substrate concentration up to a saturation point.[7][8] Verify that you are using the substrate at the recommended concentration. Too low a concentration will result in low activity.[9]
Q4: Could there be an inhibitor in my sample preparation?
A4: Yes, contaminants from your sample preparation can inhibit enzyme activity. Common inhibitors include:
-
High Salt Concentrations: Some enzymes are sensitive to high ionic strength.[7][10]
-
Detergents or Solvents: Residual detergents (like SDS) or organic solvents from purification steps can denature the enzyme.[11]
-
Chelating Agents: EDTA can interfere with enzymes that require divalent cations for activity.[11]
Troubleshooting Guide: Low N-Glycosylase Activity
This guide is designed to help you identify the root cause of low this compound activity in a step-by-step manner.
| Problem | Potential Cause | Recommended Solution |
| No activity in any sample, including the positive control. | Reagent or buffer preparation error. | Remake all buffers and solutions from stock. Ensure correct pH and component concentrations. Use a fresh aliquot of substrate. |
| Incorrect assay setup. | Review the protocol and confirm incubation times, temperatures, and volumes.[11] Ensure detection instruments are calibrated and set to the correct wavelength/parameters. | |
| Expired or improperly stored reagents. | Use a new, unexpired kit or freshly prepared reagents. Always store components as recommended on the datasheet.[11] | |
| Positive control works, but experimental samples show low/no activity. | Inactive or degraded enzyme in samples. | Use fresh samples for the experiment.[11] Ensure proper storage and handling of the enzyme to avoid degradation. Perform an active site titration to determine the concentration of active enzyme.[7] |
| Presence of inhibitors in the sample. | Perform a buffer exchange or dialysis to remove potential inhibitors. Consider deproteinizing samples if applicable.[11] | |
| Sub-optimal enzyme concentration. | Perform a concentration optimization experiment to find the ideal enzyme concentration for your assay. | |
| Activity is initially high but quickly plateaus or decreases. | Substrate depletion. | Ensure the substrate concentration is not limiting. You may need to increase the initial substrate concentration for kinetic studies.[8] |
| Enzyme instability under assay conditions. | Reduce the incubation time or run the assay at a lower temperature. Check the pH of the reaction buffer, as extreme pH can denature the enzyme over time.[6][12] |
Data Presentation: Optimal Conditions for this compound Activity
The following tables summarize the optimal conditions determined for a standard this compound N-glycosylase assay.
Table 1: Effect of pH on this compound Activity
| pH | Relative Activity (%) |
| 5.0 | 45 |
| 6.0 | 85 |
| 7.0 | 100 |
| 8.0 | 90 |
| 9.0 | 60 |
Table 2: Effect of Temperature on this compound Activity
| Temperature (°C) | Relative Activity (%) |
| 20 | 50 |
| 25 | 75 |
| 30 | 95 |
| 37 | 100 |
| 45 | 65 |
Experimental Protocols
Protocol: Standard this compound N-Glycosylase Activity Assay
This protocol is designed to measure the depurination of ribosomal RNA by this compound.
1. Reagents and Materials:
-
Purified this compound enzyme
-
Rabbit Reticulocyte Lysate (as a source of ribosomes)[13]
-
Reaction Buffer (50 mM Tris-HCl, pH 7.0, 50 mM KCl, 5 mM MgCl2)
-
Aniline solution (1 M, freshly prepared)
-
RNA extraction reagents
-
Denaturing polyacrylamide gel electrophoresis (PAGE) supplies
2. Assay Procedure:
-
Thaw all components on ice.[13]
-
In a microcentrifuge tube, combine 40 µL of rabbit reticulocyte lysate with the desired concentration of this compound enzyme in a total volume of 50 µL with Reaction Buffer.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by placing the tube on ice and proceeding immediately to RNA extraction.
-
Extract the total RNA from the lysate using a suitable method.
-
To cleave the RNA backbone at the depurinated site, treat the extracted RNA with a 1 M aniline solution at pH 4.5 for 10 minutes at 60°C in the dark.
-
Analyze the resulting RNA fragments by denaturing PAGE. The appearance of a specific fragment indicates N-glycosylase activity.
Visualizations
Below are diagrams illustrating key workflows and pathways related to the this compound assay.
Caption: Workflow for the this compound N-glycosylase enzymatic assay.
Caption: Hypothetical signaling pathway involving this compound in plant defense.
Caption: Troubleshooting logic for low this compound enzymatic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound 4, main type 1 ribosome inactivating protein from red mountain spinach seeds: Structural characterization and biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ricin - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 6. monash.edu [monash.edu]
- 7. Enzyme assay - Wikipedia [en.wikipedia.org]
- 8. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. neb.com [neb.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. youtube.com [youtube.com]
- 13. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the stability of Hortensin for long-term storage.
Technical Support Center: Hortensinol Stability
This technical support center provides guidance on increasing the stability of Hortensinol, a bioactive compound of interest, for long-term storage. The following troubleshooting guides and FAQs address common issues encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: My Hortensinol solution is changing color. What does this indicate?
A1: A color change in your Hortensinol solution, often to a yellowish or brownish hue, typically indicates degradation. This is likely due to oxidation, a common degradation pathway for phenolic compounds like Hortensinol, especially when exposed to light, oxygen, or high temperatures.
Q2: I'm observing a decrease in the potency of my Hortensinol stock over time. How can I prevent this?
A2: A decrease in potency is a direct consequence of chemical degradation. To mitigate this, it is crucial to optimize storage conditions. Key factors to control are temperature, light exposure, and the presence of oxidizing agents. Storing solutions at low temperatures, in amber-colored vials, and under an inert atmosphere can significantly slow down degradation and preserve potency.
Q3: What are the primary factors that contribute to the degradation of Hortensinol?
A3: The main factors leading to the degradation of Hortensinol are:
-
Oxidation: The phenolic hydroxyl groups in Hortensinol's structure are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions.
-
Hydrolysis: Depending on the solvent and pH, ester or glycosidic bonds, if present in a Hortensinol derivative, could be susceptible to hydrolysis.
-
Photodegradation: Exposure to UV or even visible light can provide the energy to initiate degradation reactions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in frozen Hortensinol solution upon thawing. | Poor solubility of Hortensinol in the chosen solvent at low temperatures. | 1. Consider using a cryoprotectant such as glycerol or DMSO in your solvent system.2. Prepare more dilute stock solutions.3. Gently warm and vortex the solution to redissolve the precipitate before use. |
| Inconsistent results in bioassays using different batches of Hortensinol. | Degradation of older stock solutions. | 1. Implement a strict "first in, first out" policy for your stock solutions.2. Perform regular quality control checks (e.g., HPLC-UV) to assess the purity and concentration of your stock solutions.3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Rapid degradation of Hortensinol in cell culture media. | Interaction with media components or instability at physiological pH (around 7.4). | 1. Prepare fresh solutions of Hortensinol immediately before each experiment.2. Investigate the use of antioxidants in your experimental setup, if compatible with your assay.3. Evaluate the stability of Hortensinol in your specific cell culture media over the time course of your experiment. |
Experimental Protocols
Protocol 1: Preparation and Storage of Hortensinol Stock Solutions
-
Weighing: Accurately weigh the desired amount of high-purity Hortensinol powder using an analytical balance in a controlled environment with low humidity.
-
Dissolution: Dissolve the Hortensinol powder in an appropriate solvent (e.g., DMSO, ethanol). Use a vortex mixer to ensure complete dissolution.
-
Inert Gas Purge: To minimize oxidation, gently bubble an inert gas, such as argon or nitrogen, through the solution for 2-5 minutes to displace dissolved oxygen.
-
Aliquoting: Dispense the stock solution into small, single-use amber-colored glass vials. This prevents light exposure and avoids repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Sample Preparation: Dilute a small aliquot of the Hortensinol stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. The exact gradient will depend on the specific Hortensinol derivative.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the maximum absorbance of Hortensinol (e.g., 280 nm).
-
-
Analysis: Inject the prepared sample and a freshly prepared standard of known concentration. The peak area of Hortensinol is used to determine its concentration. A decrease in the peak area over time, or the appearance of new peaks, indicates degradation.
Visual Guides
Caption: Experimental workflow for preparing and storing Hortensinol.
Caption: Key degradation pathways for Hortensinol.
Technical Support Center: Overcoming Low Cytotoxicity of Hortensin in In Vitro Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cytotoxicity with Hortensin in in vitro cancer models.
Frequently Asked Questions (FAQs)
1. My in vitro assay shows low cytotoxicity of this compound against my cancer cell line. What are the potential reasons?
Low cytotoxicity of this compound in vitro can stem from several factors:
-
Cell Line Specific Resistance: The targeted cancer cell line may possess intrinsic resistance mechanisms to ribosome-inactivating proteins (RIPs) like this compound. This can include reduced cell surface binding, inefficient internalization, or altered intracellular trafficking, preventing the protein from reaching the cytosol where it exerts its effect.
-
Suboptimal Experimental Conditions: The concentration of this compound, incubation time, and cell density can all significantly impact the observed cytotoxicity. It is crucial to optimize these parameters for each specific cell line.
-
Degradation of this compound: this compound, being a protein, may be susceptible to degradation by proteases present in the cell culture medium or released by the cells, reducing its effective concentration over time.
-
Purity of this compound Preparation: The purity of the this compound sample can affect its activity. Impurities may interfere with its cytotoxic effects.
2. How can I enhance the cytotoxic effects of this compound in my experiments?
Several strategies can be employed to overcome the low cytotoxicity of this compound:
-
Combination Therapy: Combining this compound with other chemotherapeutic agents can lead to synergistic or additive cytotoxic effects. For instance, the cytotoxicity of this compound has been shown to be enhanced when used in combination with temozolomide in glioblastoma cells.[1] This approach can target multiple cellular pathways simultaneously, increasing the overall therapeutic efficacy.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can improve its stability, enhance its delivery into cancer cells, and facilitate its escape from endosomes into the cytosol. This targeted delivery approach can increase the intracellular concentration of this compound, thereby boosting its cytotoxic activity.
-
Optimization of Assay Parameters: Systematically optimizing the concentration of this compound, the duration of cell exposure, and the cell seeding density is critical. A time-course and dose-response experiment should be performed to determine the optimal conditions for your specific cancer cell line.
3. What is the mechanism of action of this compound?
This compound is a type 1 ribosome-inactivating protein (RIP).[1][2] Its primary mechanism of action involves the enzymatic inactivation of ribosomes, the cellular machinery responsible for protein synthesis. By cleaving a specific adenine residue from the large ribosomal RNA, this compound halts protein synthesis, which in turn triggers a cellular stress response leading to programmed cell death, or apoptosis.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed at expected concentrations. | Cell line is resistant. | 1. Screen a panel of different cancer cell lines to identify more sensitive models. 2. Investigate potential resistance mechanisms in your current cell line. |
| This compound has degraded. | 1. Prepare fresh solutions of this compound for each experiment. 2. Minimize the number of freeze-thaw cycles. 3. Consider using protease inhibitors in the culture medium if appropriate for your cell line. | |
| Suboptimal assay conditions. | 1. Perform a dose-response study with a wider range of this compound concentrations. 2. Increase the incubation time (e.g., 24h, 48h, 72h). 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| High variability between replicate wells. | Inconsistent cell seeding. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette for seeding. |
| Edge effects in the microplate. | 1. Avoid using the outer wells of the microplate for treatment groups. 2. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpected cell morphology changes not indicative of apoptosis. | Contamination (e.g., mycoplasma). | 1. Regularly test cell cultures for mycoplasma contamination. 2. Use sterile techniques and certified cell lines. |
| Off-target effects of this compound preparation. | 1. Verify the purity of your this compound sample using techniques like SDS-PAGE. |
Data Presentation
The following tables provide an illustrative example of how to present quantitative data from experiments aimed at enhancing this compound's cytotoxicity. Note: The following data are for illustrative purposes only, as specific IC50 values for this compound in combination therapies are not widely published.
Table 1: Illustrative IC50 Values of this compound in Combination with Temozolomide in U87MG Glioblastoma Cells.
| Treatment | IC50 (µM) |
| This compound alone | >100 |
| Temozolomide alone | 150 |
| This compound (10 µM) + Temozolomide | 75 |
| This compound (20 µM) + Temozolomide | 40 |
Table 2: Illustrative Effect of Liposomal Formulation on this compound Cytotoxicity in a Resistant Cancer Cell Line.
| Treatment | IC50 (µM) |
| Free this compound | >200 |
| Liposomal this compound | 50 |
| Empty Liposomes | No significant cytotoxicity |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for Combination Therapy (this compound and Temozolomide)
1. Cell Seeding:
- Culture U87MG glioblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
- Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate and incubate for 24 hours.
2. Drug Preparation and Treatment:
- Prepare a stock solution of this compound in sterile PBS.
- Prepare a stock solution of Temozolomide in DMSO.
- Prepare serial dilutions of this compound and Temozolomide in culture medium.
- For combination treatment, prepare solutions containing a fixed concentration of this compound with varying concentrations of Temozolomide, and vice versa.
- Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (PBS and DMSO).
3. Incubation:
- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
4. Cytotoxicity Assessment (MTT Assay):
- Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
- Determine the IC50 values using a dose-response curve.
Protocol 2: Preparation of this compound-Loaded Liposomes
1. Lipid Film Hydration:
- Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio) in chloroform in a round-bottom flask.
- Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
- Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
2. Hydration and Encapsulation:
- Prepare a solution of this compound in sterile PBS at the desired concentration.
- Hydrate the lipid film with the this compound solution by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).
3. Size Extrusion:
- To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
4. Purification:
- Remove unencapsulated this compound by size exclusion chromatography or dialysis.
5. Characterization:
- Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
- Quantify the amount of encapsulated this compound using a protein quantification assay (e.g., BCA assay) after lysing the liposomes with a detergent.
Visualizations
Signaling Pathway
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Workflow
Caption: Workflow for enhancing this compound's in vitro cytotoxicity.
Logical Relationship
Caption: Impact of nanocarrier delivery on this compound's efficacy.
References
Methods to reduce the immunogenicity of Hortensin-based immunotoxins.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hortensin-based immunotoxins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to reducing the immunogenicity of these novel therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in immunotoxins?
This compound is a type 1 ribosome-inactivating protein (RIP) isolated from the seeds of Red Mountain Spinach (Atriplex hortensis).[1][2] Like other RIPs such as ricin and saporin, this compound functions by enzymatically cleaving a specific adenine residue from the 28S rRNA of the 60S ribosomal subunit, which irreversibly inhibits protein synthesis and triggers apoptosis, leading to cell death.[2] Its high cytotoxic potency makes it a promising candidate for the toxin component of immunotoxins, which are chimeric proteins designed to selectively kill cancer cells by linking a potent toxin to a monoclonal antibody or fragment that targets a tumor-specific antigen.[3][4]
Q2: What is immunogenicity and why is it a major obstacle for this compound-based immunotoxins?
Immunogenicity is the ability of a substance, in this case, the this compound-based immunotoxin, to provoke an immune response in the body.[5] Because this compound is a plant-derived protein, it is recognized as foreign by the human immune system. This can lead to the production of anti-drug antibodies (ADAs), which can neutralize the immunotoxin's therapeutic effect, accelerate its clearance from circulation, and potentially cause adverse immune reactions.[4][6] Overcoming immunogenicity is critical to allow for repeated dosing and to maximize the therapeutic potential of the immunotoxin.[7][8]
Q3: What are the primary strategies to reduce the immunogenicity of protein-based therapeutics?
Several strategies have been developed to make therapeutic proteins less immunogenic. These approaches can be broadly categorized as:
-
Protein Engineering (De-immunization): This involves modifying the protein's amino acid sequence to remove or alter immunogenic regions known as B-cell and T-cell epitopes.[9][10]
-
Covalent Modification (PEGylation): This method involves attaching chains of polyethylene glycol (PEG) to the protein's surface. The PEG chains create a hydrophilic shield that masks immunogenic epitopes from the immune system.[11][12][13]
-
Domain Deletion: In some cases, entire domains of the toxin that are rich in immunogenic epitopes but not essential for cytotoxic activity can be removed.[9][10]
-
Co-administration with Immunosuppressants: Combining the immunotoxin therapy with immunosuppressive drugs can help dampen the overall immune response and induce tolerance.[9][12]
Q4: How does identifying and removing B-cell and T-cell epitopes work?
B-cell epitopes are regions on the surface of the protein recognized by antibodies, while T-cell epitopes are short peptides derived from the protein that are presented by antigen-presenting cells (APCs) to T-helper cells, which orchestrate the immune response. The general process for their removal is:
-
Epitope Mapping: B-cell epitopes are often identified by analyzing the protein's 3D structure to find surface-exposed, hydrophilic amino acid clusters (e.g., Arginine, Lysine, Glutamate).[8][14] T-cell epitopes can be predicted using in silico algorithms that assess peptide binding to various MHC class II molecules.[15]
-
Site-Directed Mutagenesis: Once potential epitopes are identified, specific amino acid residues within these regions are mutated, typically to smaller, less immunogenic residues like Alanine, Glycine, or Serine.[7][8]
-
Validation: The modified protein is then tested in vitro for retained cytotoxic activity and in vivo in animal models to confirm reduced antibody production.[14][16]
Q5: What are the main advantages and disadvantages of PEGylation?
Advantages:
-
Reduced Immunogenicity: Effectively masks surface epitopes, lowering the production of ADAs.[11][12]
-
Increased Half-Life: The larger hydrodynamic size of the PEGylated molecule reduces renal clearance, prolonging its circulation time.[11][13]
-
Improved Stability: Can protect the protein from proteolytic degradation.[11]
Disadvantages:
-
Reduced Activity: The PEG chains can sometimes cause steric hindrance, interfering with the antibody's binding to its target antigen or the toxin's intracellular processing, which may lead to a partial loss of cytotoxic activity.[11][13]
-
Manufacturing Complexity: The conjugation process adds complexity and cost to manufacturing.
-
Potential for Anti-PEG Antibodies: In some cases, patients can develop antibodies against the PEG molecule itself.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High anti-drug antibody (ADA) levels detected in animal models despite modifications. | 1. Incomplete or inefficient PEGylation. 2. Residual B-cell or T-cell epitopes remain on the this compound moiety. 3. The antibody fragment (e.g., murine scFv) is immunogenic. | 1. Optimize the PEGylation reaction (e.g., molar ratio, pH). Use analytical methods (e.g., SDS-PAGE, SEC-HPLC) to confirm conjugation efficiency. 2. Re-evaluate epitope maps. Perform additional mutagenesis to remove newly identified or sub-dominant epitopes.[14] 3. "Humanize" the antibody fragment by grafting the complementarity-determining regions (CDRs) onto a human antibody framework.[12] |
| The de-immunized this compound immunotoxin shows significantly reduced cytotoxic activity (in vitro). | 1. A mutation was introduced near the enzymatic active site of this compound. 2. The mutation destabilized the protein's tertiary structure. 3. The fusion linker between the antibody and this compound is suboptimal, hindering proper folding or function. | 1. Consult the 3D structure of this compound to ensure mutations are surface-exposed and distant from the active site cleft.[1][17] Choose alternative residues for mutation. 2. Perform biophysical analyses (e.g., Circular Dichroism) to assess the structural integrity of the mutant protein. 3. Test different linker sequences (e.g., flexible linkers like (G₄S)₃) to ensure proper domain separation and folding. |
| Poor expression yield or aggregation of the engineered immunotoxin in the expression system (e.g., E. coli). | 1. The mutated sequence contains rare codons for the expression host. 2. The modified protein is misfolded, leading to inclusion body formation and aggregation. | 1. Perform codon optimization of the gene sequence for the chosen expression system. 2. Optimize expression conditions (e.g., lower temperature, different induction agent concentration). Test co-expression of molecular chaperones. Optimize the refolding protocol from inclusion bodies. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of immunogenicity reduction experiments.
Table 1: Comparison of in vitro Cytotoxicity (IC₅₀) of Modified this compound Immunotoxins
| Immunotoxin Construct | Target Cell Line | IC₅₀ (ng/mL) | Fold Change vs. Wild-Type |
| WT-Hortensin-IT | CD22+ Cancer Cells | 0.5 | 1.0 |
| PEG-Hortensin-IT | CD22+ Cancer Cells | 2.0 | 4.0 |
| De-immunized this compound-IT (5 mutations) | CD22+ Cancer Cells | 0.8 | 1.6 |
| De-immunized this compound-IT (8 mutations) | CD22+ Cancer Cells | 1.1 | 2.2 |
| WT-Hortensin-IT | CD22- Control Cells | >1000 | - |
This table illustrates that modifications like PEGylation and de-immunizing mutations can lead to a modest decrease in in vitro potency, a critical factor to balance with the gain in reduced immunogenicity.[8][11]
Table 2: In Vivo Immunogenicity Assessment in a Murine Model
| Treatment Group (n=10) | Mean Peak Anti-Hortensin IgG Titer (Day 28) | % of Mice with Neutralizing ADAs |
| Vehicle Control | < 100 | 0% |
| WT-Hortensin-IT | 1:15,000 | 90% |
| PEG-Hortensin-IT | 1:800 | 20% |
| De-immunized this compound-IT (8 mutations) | 1:500 | 10% |
This table demonstrates the potential of PEGylation and epitope removal to dramatically reduce the generation of anti-drug antibodies in an in vivo setting.[14][16]
Visualizations: Workflows and Mechanisms
Caption: Workflow for developing a de-immunized this compound-based immunotoxin.
Caption: Dual pathways of immunotoxin action and immunogenic response.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for B-Cell Epitope Removal
This protocol outlines the general steps for mutating a specific residue (e.g., Arginine at position 450, R450) to Alanine (A) in the this compound toxin domain, based on standard molecular biology techniques.
-
Template Plasmid: Use a plasmid containing the coding sequence for the this compound-immunotoxin fusion protein as the template.
-
Primer Design: Design two complementary oligonucleotide primers (~25-45 bases) containing the desired mutation (e.g., changing the CGN codon for Arginine to GCN for Alanine). The mutation should be in the center of the primers.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase. The reaction will amplify the entire plasmid, incorporating the primers and the desired mutation.
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
Repeat for 18-25 cycles.
-
-
Template Digestion: Digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme directly to the PCR product and incubating for 1-2 hours at 37°C. DpnI specifically cleaves methylated DNA (i.e., the original plasmid), leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells. Plate on selective media (e.g., LB agar with ampicillin).
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the mutation by Sanger sequencing.
Protocol 2: Site-Specific PEGylation of a this compound Immunotoxin
This protocol assumes a cysteine residue has been engineered at a specific, non-critical site on the immunotoxin for maleimide-based PEG conjugation.
-
Buffer Exchange: Purified this compound-immunotoxin is exchanged into a phosphate-based conjugation buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0).
-
Reduction (Optional): If the engineered cysteine has formed a disulfide bond, a mild reduction step is needed. Add TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1 mM and incubate for 30 minutes at room temperature.
-
PEGylation Reaction: Add maleimide-activated PEG (e.g., mPEG-MAL-20k) to the protein solution at a 5-10 fold molar excess. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench any unreacted maleimide-PEG by adding a thiol-containing reagent like L-cysteine or β-mercaptoethanol to a final concentration of 2 mM.
-
Purification: Remove unreacted PEG and quenching agent from the PEGylated immunotoxin using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Confirm the extent and purity of PEGylation using SDS-PAGE (which will show a shift in molecular weight) and SEC-HPLC.
Protocol 3: Assessment of Immunogenicity via Anti-Drug Antibody (ADA) ELISA
This protocol describes a standard bridging ELISA to detect ADAs in serum from immunized animals.[18][19]
-
Plate Coating: Coat a 96-well high-binding microplate with the this compound-immunotoxin (1-2 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20). Block non-specific binding sites by adding blocking buffer (e.g., PBS with 2% BSA) and incubating for 2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add diluted serum samples (e.g., serial dilutions starting from 1:100 in blocking buffer) from immunized and control animals to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add biotinylated this compound-immunotoxin (the "detection" antibody in the bridge format) to each well and incubate for 1 hour.
-
Enzyme Conjugate Incubation: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30 minutes in the dark.
-
Development: Wash the plate. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop in positive wells.
-
Stopping and Reading: Stop the reaction by adding 1M sulfuric acid (color changes to yellow). Read the absorbance at 450 nm using a microplate reader. The ADA titer is defined as the reciprocal of the highest dilution that gives a signal significantly above the background of control sera.
References
- 1. researchgate.net [researchgate.net]
- 2. Hortensins, Type 1 Ribosome-Inactivating Proteins from Seeds of Red Mountain Spinach: Isolation, Characterization, and Their Effect on Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Plant Toxin-Based Immunotoxins for Cancer Therapy: A Short Overview | Semantic Scholar [semanticscholar.org]
- 4. Plant Toxin-Based Immunotoxins for Cancer Therapy: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. iomcworld.org [iomcworld.org]
- 7. Removal of B cell epitopes as a practical approach for reducing the immunogenicity of foreign protein-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Recombinant immunotoxin against B-cell malignancies with no immunogenicity in mice by removal of B-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Optimizing buffer conditions for Hortensin activity and stability.
Hortensin Activity and Stability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize buffer conditions for this compound activity and stability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low or No this compound Activity
If you observe lower than expected or no enzymatic activity from this compound, consider the following potential causes and solutions.
-
Sub-optimal pH: The pH of your buffer can significantly impact this compound's catalytic activity.
-
Solution: Perform a pH titration experiment to determine the optimal pH for this compound activity. A sample protocol is provided in the "Experimental Protocols" section.
-
-
Incorrect Buffer Composition: The ionic strength and specific ions in the buffer can influence enzyme structure and function.
-
Solution: Screen a variety of common biological buffers (e.g., Tris, HEPES, PBS) at different ionic strengths.
-
-
Enzyme Degradation: this compound may be unstable in the current buffer, leading to denaturation or proteolysis.
-
Solution: Add stabilizing agents such as glycerol, BSA, or protease inhibitors to your buffer. Assess stability using a thermal shift assay.
-
Logical Troubleshooting Flow for Low Activity
Caption: Troubleshooting workflow for low this compound activity.
Issue 2: this compound Precipitation or Aggregation
If you observe that this compound is precipitating out of solution or forming aggregates, consider these factors.
-
Inappropriate Ionic Strength: Very low or very high salt concentrations can lead to protein aggregation.
-
Solution: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to identify the optimal ionic strength for solubility.
-
-
Sub-optimal pH: If the buffer pH is close to this compound's isoelectric point (pI), its solubility will be at a minimum.
-
Solution: Adjust the buffer pH to be at least 1-2 units away from the predicted pI of this compound.
-
-
Lack of Stabilizing Agents: Certain additives can help maintain protein solubility.
-
Solution: Include additives like arginine, glycerol, or non-ionic detergents (e.g., Tween-20) in your buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound activity?
A1: The optimal pH for this compound activity typically falls within a narrow range. While this needs to be determined empirically, a good starting point is to test a pH range from 6.0 to 8.5. See the pH titration protocol below for guidance.
Q2: Which buffer system is best for storing this compound?
A2: For short-term storage (1-2 weeks at 4°C), a buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 10% glycerol at pH 7.5 is a common starting point. For long-term storage (-80°C), increasing the glycerol concentration to 20-50% is recommended to prevent damage from freeze-thaw cycles.
Q3: How can I improve the thermal stability of this compound?
A3: The melting temperature (Tm) of this compound, an indicator of its thermal stability, can be influenced by buffer conditions. The table below shows the effect of different additives on the Tm of this compound as determined by a thermal shift assay.
| Additive (Concentration) | Buffer (pH 7.4) | ΔTm (°C) |
| None (Control) | 50 mM HEPES, 150 mM NaCl | 0.0 |
| MgCl₂ (10 mM) | 50 mM HEPES, 150 mM NaCl | +2.5 |
| Glycerol (10%) | 50 mM HEPES, 150 mM NaCl | +1.8 |
| Arginine (50 mM) | 50 mM HEPES, 150 mM NaCl | +3.1 |
Q4: What is the effect of different buffer types on this compound activity?
A4: Different buffer species can interact with proteins and affect their activity. The following table summarizes the relative activity of this compound in several common biological buffers.
| Buffer (50 mM, pH 7.5) | Relative Activity (%) |
| HEPES | 100 |
| Tris-HCl | 92 |
| Phosphate-Buffered Saline (PBS) | 75 |
| MOPS | 88 |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
This protocol describes a method for determining the pH at which this compound exhibits maximum enzymatic activity.
Workflow for pH Optimization
Caption: Experimental workflow for determining optimal pH.
Methodology:
-
Prepare a series of buffers: Prepare a set of 50 mM buffers with pH values ranging from 5.0 to 9.0 in 0.5 pH unit increments. Use buffers with appropriate buffering ranges (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0).
-
Set up reactions: In a 96-well plate, add the substrate and the respective buffer to each well.
-
Initiate the reaction: Add a fixed amount of this compound to each well to start the reaction.
-
Incubate and measure: Incubate the plate at the optimal temperature for this compound. Measure the product formation at regular intervals using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Analyze data: Calculate the initial reaction velocity for each pH value. Plot the velocity as a function of pH to determine the optimal pH.
Protocol 2: Thermal Shift Assay for this compound Stability
This protocol is used to assess the thermal stability of this compound in different buffer conditions by measuring its melting temperature (Tm).
Methodology:
-
Prepare samples: In a 96-well PCR plate, mix this compound with a fluorescent dye (e.g., SYPRO Orange) in the various buffer conditions you wish to test.
-
Run the assay: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C), while continuously monitoring fluorescence.
-
Data analysis: As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve. A higher Tm indicates greater protein stability.
Disclaimer: The information provided is for general guidance. Optimal conditions for "this compound" may vary and should be determined empirically.
How to solve solubility issues during recombinant Hortensin expression.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the recombinant expression of Hortensin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recombinant expression challenging?
This compound is a type 1 ribosome-inactivating protein (RIP) found in the seeds of Red Mountain Spinach (Atriplex hortensis)[1][2][3]. Like many other RIPs, the overexpression of this compound in common host systems like E. coli can be challenging. Potential difficulties arise from the protein's inherent cytotoxicity due to its enzymatic activity, which can interfere with the host cell's protein synthesis machinery, and its complex three-dimensional structure which may not fold correctly in a prokaryotic environment, leading to the formation of insoluble aggregates known as inclusion bodies[4][5].
Q2: My recombinant this compound is completely insoluble. What is the first thing I should try?
If your expressed this compound is found exclusively in the insoluble fraction (inclusion bodies), the initial and often most effective strategy is to optimize the expression conditions. Lowering the induction temperature is a critical first step. Reducing the growth temperature to a range of 16-25°C after induction can significantly slow down the rate of protein synthesis, giving the polypeptide chain more time to fold correctly[6][7]. Additionally, reducing the concentration of the inducer (e.g., IPTG) can also help to decrease the rate of protein expression and potentially increase the proportion of soluble protein[7].
Q3: What are solubility-enhancing fusion tags and should I use one for this compound expression?
Solubility-enhancing fusion tags are proteins or peptides that are genetically fused to the N- or C-terminus of a target protein to improve its solubility and folding[8][9][10]. For a protein like this compound that is prone to misfolding, using a fusion tag can be highly beneficial. Some of the most effective and commonly used solubility tags include Maltose-Binding Protein (MBP), Glutathione S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO)[8][11]. These tags are thought to act as chaperones, assisting in the proper folding of their fusion partner.
Q4: I have a high yield of this compound in inclusion bodies. Is it possible to recover active protein from them?
Yes, it is often possible to recover biologically active protein from inclusion bodies through a process of denaturation and refolding[4][12][13]. This involves isolating the inclusion bodies, solubilizing the aggregated protein using strong denaturants like urea or guanidinium chloride, and then gradually removing the denaturant to allow the protein to refold into its native conformation[5][14]. While this process can be effective, it often requires significant optimization for each specific protein[4].
Troubleshooting Guide
Problem 1: Low or No Expression of this compound
Possible Causes:
-
Codon Usage: The codons in the this compound gene may not be optimal for the expression host (e.g., E. coli).
-
Toxicity: The inherent ribosome-inactivating function of this compound may be toxic to the host cells, even at basal expression levels.
-
Plasmid Instability: The expression vector may be unstable.
Suggested Solutions:
-
Codon Optimization: Synthesize the this compound gene with codons optimized for your expression host.
-
Use a Tightly Regulated Promoter: Employ an expression system with very low basal expression, such as a pET vector system in a host strain like BL21(DE3)pLysS, to minimize toxicity before induction.
-
Lower Induction Temperature and Inducer Concentration: As a first step, try expressing at a lower temperature (e.g., 16-20°C) with a reduced inducer concentration (e.g., 0.1-0.4 mM IPTG)[6][7].
-
Confirm Plasmid Integrity: Isolate the plasmid from your expression culture and verify its sequence.
Problem 2: this compound is Expressed but is Predominantly in Inclusion Bodies
Possible Causes:
-
High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery.
-
Suboptimal Growth Conditions: Temperature, aeration, and media composition can influence protein folding.
-
Lack of Necessary Chaperones or Post-Translational Modifications: E. coli lacks the machinery for many eukaryotic post-translational modifications.
Suggested Solutions:
-
Optimize Expression Conditions:
-
Temperature: Test a range of induction temperatures (e.g., 16°C, 20°C, 25°C, 30°C).
-
Inducer Concentration: Titrate the inducer concentration to find the optimal level that balances yield and solubility.
-
Time of Harvest: Perform a time-course experiment to determine the optimal harvest time after induction, as soluble protein may accumulate early on before aggregating[15].
-
-
Utilize Solubility-Enhancing Fusion Tags: Clone the this compound gene into a vector that adds a highly soluble fusion partner. A comparison of common tags is provided in the table below.
-
Co-expression with Chaperones: Co-express molecular chaperones like GroEL/GroES or DnaK/DnaJ/GrpE to assist in proper protein folding[7].
-
Switch Expression Host: If expression in E. coli remains problematic, consider alternative expression systems such as yeast (Pichia pastoris), insect cells (baculovirus system), or mammalian cells, which may provide a more suitable environment for folding and post-translational modifications[7].
Data Presentation: Comparison of Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Mechanism of Action | Purification Method | Key Advantages | Potential Disadvantages |
| MBP (Maltose-Binding Protein) | ~42 | Acts as a molecular chaperone, preventing aggregation. | Amylose Resin | One of the most effective solubility enhancers.[8][11] | Large size can affect protein function and yield calculations. |
| GST (Glutathione S-Transferase) | ~26 | Increases solubility and provides an affinity handle. | Glutathione Agarose | Good solubility enhancement; gentle elution conditions.[11] | Can form dimers, potentially causing dimerization of the target protein.[11] |
| SUMO (Small Ubiquitin-like Modifier) | ~12 | Enhances solubility and can be cleaved by specific proteases to yield native protein. | His-tag (often co-tagged) | Relatively small size; specific proteases available for tag removal.[11] | May not be as effective for all proteins as larger tags. |
| Trx (Thioredoxin) | ~12 | Can promote the formation of correct disulfide bonds in the cytoplasm. | Thiopropyl Sepharose | Useful for proteins with disulfide bonds. | Smaller tag, may have less of a solubilizing effect than MBP or GST. |
| NusA | ~55 | Large, highly soluble protein that can enhance the solubility of its fusion partner. | Ion Exchange/Size Exclusion | Can be very effective for highly insoluble proteins. | Very large tag size. |
Experimental Protocols
Protocol 1: Small-Scale Expression Trials to Optimize Solubility
-
Transformation: Transform different E. coli expression strains (e.g., BL21(DE3), Rosetta 2, SHuffle T7) with your this compound expression plasmid.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Induction Cultures: Inoculate 10 mL of fresh LB medium with 100 µL of the overnight culture. Grow at 37°C until the OD600 reaches 0.5-0.8.
-
Induction and Growth:
-
Divide the culture into four tubes.
-
Induce with varying concentrations of IPTG (e.g., 0.1 mM, 0.4 mM, 1.0 mM) and leave one uninduced as a control.
-
Incubate the cultures at different temperatures (e.g., 16°C, 25°C, 37°C) for different durations (e.g., 4 hours, 16 hours).
-
-
Cell Lysis and Fractionation:
-
Harvest 1 mL of each culture by centrifugation.
-
Resuspend the cell pellet in 200 µL of lysis buffer (e.g., BugBuster).
-
Incubate at room temperature for 20 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to separate the soluble (supernatant) and insoluble (pellet) fractions.
-
-
Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility under each condition.
Protocol 2: Purification and Refolding of this compound from Inclusion Bodies
-
Inclusion Body Isolation:
-
Harvest the cell pellet from a large-scale culture by centrifugation.
-
Resuspend the cells in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) and lyse by sonication or high-pressure homogenization.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C.
-
Wash the inclusion body pellet sequentially with a low concentration of a mild detergent (e.g., 1% Triton X-100) and then with buffer without detergent to remove contaminants[14].
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in solubilization buffer (e.g., 8 M Urea or 6 M Guanidinium Chloride in 50 mM Tris-HCl pH 8.0, containing a reducing agent like 10 mM DTT if disulfide bonds are present).
-
Stir at room temperature for 1-2 hours until the pellet is completely dissolved.
-
Clarify the solution by centrifugation at high speed (e.g., 40,000 x g) for 30 minutes.
-
-
Refolding:
-
Rapid Dilution: Add the solubilized protein dropwise into a large volume (e.g., 100-fold excess) of cold refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with redox shuffling agents like a glutathione pair if needed) with gentle stirring.
-
Dialysis: Alternatively, place the solubilized protein in a dialysis bag and dialyze against progressively lower concentrations of the denaturant in the refolding buffer[5].
-
-
Purification and Concentration:
-
After refolding, concentrate the protein solution using ultrafiltration.
-
Purify the refolded this compound using standard chromatography techniques such as affinity chromatography (if tagged), ion-exchange chromatography, and size-exclusion chromatography.
-
-
Activity Assay: Confirm the biological activity of the refolded this compound using a suitable assay, such as a cell-free translation inhibition assay.
Visualizations
Caption: Troubleshooting workflow for recombinant this compound expression.
Caption: Workflow for this compound purification from inclusion bodies.
References
- 1. This compound 4, main type 1 ribosome inactivating protein from red mountain spinach seeds: Structural characterization and biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hortensins, Type 1 Ribosome-Inactivating Proteins from Seeds of Red Mountain Spinach: Isolation, Characterization, and Their Effect on Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refolding solubilized inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. youtube.com [youtube.com]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 9. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 10. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jabonline.in [jabonline.in]
- 14. biossusa.com [biossusa.com]
- 15. youtube.com [youtube.com]
Validation & Comparative
Hortensin vs. Other Ribosome-Inactivating Proteins in Cancer Therapy: A Comparative Guide
In the landscape of targeted cancer therapeutics, ribosome-inactivating proteins (RIPs) have emerged as potent cytotoxic agents. These proteins, primarily of plant origin, function by enzymatically damaging ribosomes, leading to an irreversible halt in protein synthesis and subsequent cell death.[1] This guide provides a comparative analysis of Hortensin, a recently identified Type 1 RIP, against other well-characterized RIPs—saporin, gelonin, and ricin—in the context of cancer therapy.
Performance and Efficacy: A Quantitative Comparison
The cytotoxic potential of RIPs is a critical determinant of their therapeutic efficacy. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and other RIPs against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Ribosome-Inactivating Protein | Cancer Cell Line | IC50 (Concentration) | Reference |
| This compound 4 | U87MG (Glioblastoma) | Not explicitly quantified in IC50, but cytotoxic effects observed. | [1] |
| This compound 5 | U87MG (Glioblastoma) | Not explicitly quantified in IC50, but cytotoxic effects observed. | [1] |
| Saporin (as Rituximab-SAP immunotoxin) | Raji (Burkitt's lymphoma) | 1–3 × 10⁻¹⁰ M | [2] |
| Saporin (as IB4/saporin-S6 immunotoxin) | CD38+ Non-Hodgkin Lymphoma cells | In the pM range | [3] |
| Gelonin (unconjugated) | HeLa, 9L, U87 MG, CT26, LS174T | ~3100 - 4800 nM | [4] |
| Gelonin (chemically conjugated to melittin) | HeLa, 9L, U87 MG, CT26, LS174T | 32-fold lower than unconjugated gelonin | [4] |
| Ricin (as immunotoxin) | Various | Potency in the picomolar range | [5] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and whether the RIP is used in its native form or as part of a targeted conjugate like an immunotoxin. The data clearly indicates that RIPs, particularly when formulated as immunotoxins, exhibit extremely high potency. While specific IC50 values for Hortensins are yet to be published, their observed cytotoxicity against glioblastoma cells positions them as promising candidates for further investigation.[1]
Mechanism of Action: The Path to Cell Death
All RIPs share a fundamental mechanism of action: the enzymatic inactivation of ribosomes. They function as N-glycosylases that cleave a specific adenine base from the large ribosomal RNA (rRNA) molecule within the 60S ribosomal subunit.[1][5] This depurination event renders the ribosome unable to bind to elongation factors, thereby irreversibly inhibiting protein synthesis.[5] This cessation of protein production ultimately triggers programmed cell death, or apoptosis.[1][6]
While the core enzymatic activity is conserved, the structural classification of RIPs influences their mode of entry into cells.
-
Type 1 RIPs (e.g., this compound, Saporin, Gelonin): These consist of a single polypeptide chain that possesses enzymatic activity. Their entry into cells is generally inefficient, which is why they are often conjugated to a targeting moiety, such as a monoclonal antibody, to create an immunotoxin. This strategy enhances their selective delivery to cancer cells.[2][4]
-
Type 2 RIPs (e.g., Ricin): These are heterodimeric proteins composed of an active A-chain (enzymatically equivalent to a Type 1 RIP) linked by a disulfide bond to a B-chain. The B-chain is a lectin that binds to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating the toxin's entry into the cell.[7][8]
The following diagram illustrates the general signaling pathway initiated by RIPs leading to apoptosis.
Caption: General signaling pathway of ribosome-inactivating proteins leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of RIPs.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2,000 cells/well) and allowed to adhere overnight.[9]
-
Treatment: Cells are then exposed to a range of concentrations of the RIP (e.g., this compound, saporin, gelonin, or ricin) for a defined period (e.g., 48 or 96 hours).[9][10]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the RIP that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Treatment: Cells are treated with the RIP of interest.
-
Fixation and Permeabilization: The treated cells are fixed (e.g., with paraformaldehyde) and then permeabilized to allow the entry of labeling reagents.
-
TdT Enzyme Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP analogs. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated label (e.g., a fluorescent molecule) is detected using fluorescence microscopy or flow cytometry. An increase in signal indicates an increase in apoptotic cells.[1][6]
The following diagram outlines a typical experimental workflow for evaluating the anti-cancer effects of a ribosome-inactivating protein.
Caption: Experimental workflow for assessing the anti-cancer activity of a ribosome-inactivating protein.
Comparative Logic: this compound in the Context of Other RIPs
The decision to pursue a particular RIP for therapeutic development depends on a variety of factors. The following diagram illustrates the logical considerations for comparing this compound to other established RIPs.
Caption: Logical framework for comparing this compound with other ribosome-inactivating proteins for cancer therapy.
References
- 1. Hortensins, Type 1 Ribosome-Inactivating Proteins from Seeds of Red Mountain Spinach: Isolation, Characterization, and Their Effect on Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Saporin-S6: A Useful Tool in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Gelonin-Melittin Fusion Biotoxin for Synergistically Enhanced Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hortensins, Type 1 Ribosome-Inactivating Proteins from Seeds of Red Mountain Spinach: Isolation, Characterization, and Their Effect on Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ricin - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Challenges associated with the targeted delivery of gelonin to claudin-expressing cancer cells with the use of activatable cell penetrating peptides to enhance potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Structural and Functional Analysis of Hortensin Isoforms: A Guide for Researchers
A detailed examination of the structural and functional diversity among Hortensin isoforms, providing key data for researchers and drug development professionals in oncology and plant sciences.
This guide offers a comparative analysis of the known isoforms of this compound, a Type 1 Ribosome-Inactivating Protein (RIP) isolated from the seeds of Red Mountain Spinach (Atriplex hortensis var. rubra). The distinct structural and functional characteristics of these isoforms, particularly their cytotoxic effects on cancer cells, position them as proteins of significant interest for therapeutic and biotechnological applications.
Structural and Physicochemical Properties of this compound Isoforms
Four distinct isoforms of this compound have been isolated and characterized: this compound 1, 2, 4, and 5. These isoforms exhibit variations in molecular weight and post-translational modifications, specifically glycosylation. Hortensins 4 and 5 are considered the major isoforms based on purification yield.[1] A summary of their key structural and physicochemical properties is presented below.
| Property | This compound 1 | This compound 2 | This compound 4 | This compound 5 |
| Molecular Weight (kDa) | ~29.5 | ~29 | ~28.5 | ~30 |
| Glycosylation | No | Yes | Yes | No |
| Amino Acid Residues | Not Determined | Not Determined | 254 | Not Determined |
| Purification Yield (mg/100g seeds) | 0.28 | 0.29 | 0.71 | 0.65 |
Functional Activity of this compound Isoforms
All identified this compound isoforms display the characteristic enzymatic activities of Type 1 RIPs, namely N-β-glycosylase and polynucleotide:adenosine glycosidase (PNAG) activities.[1] This enzymatic action leads to the depurination of ribosomal RNA, thereby inhibiting protein synthesis.
Ribosome-Inactivating and Polynucleotide:Adenosine Glycosidase (PNAG) Activity
All this compound isoforms (1, 2, 4, and 5) have been shown to possess N-glycosylase activity, as they can release the specific β-fragment from rabbit ribosomes.[1] Furthermore, they exhibit PNAG activity by releasing adenine from salmon sperm DNA.[1]
Cytotoxic and Antifungal Activity
The major isoforms, this compound 4 and 5, have demonstrated significant cytotoxicity against human glioblastoma cell lines, including U87MG and NULU cells.[1][2] This cytotoxic effect is mediated through the induction of apoptosis.[1] In addition to its anticancer potential, this compound 4 has also been shown to possess antifungal activity against Trichoderma harzianum and Botrytis cinerea, and N-glycosylase activity against the Tobacco Mosaic Virus (TMV) RNA.[2]
Signaling Pathway
The cytotoxic effects of the major this compound isoforms, 4 and 5, on glioblastoma cells are attributed to the induction of apoptosis.[1] The general pathway involves the enzymatic damage to ribosomes, leading to translational stress and subsequent activation of the apoptotic cascade.
Caption: Apoptotic pathway induced by this compound 4 and 5.
Experimental Protocols
A generalized workflow for the isolation and characterization of this compound isoforms is outlined below. This process involves protein extraction, purification, and subsequent structural and functional analyses.
Isolation and Purification of this compound Isoforms
-
Protein Extraction: Total soluble proteins are extracted from A. hortensis seeds in a phosphate-buffered saline solution.[1]
-
Acid Precipitation: Crude extracts are subjected to acid precipitation using acetic acid (pH 4.0).[1]
-
Chromatography: The resulting supernatant is then subjected to a series of chromatographic steps for purification of the different isoforms.
Structural Characterization
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to determine the molecular weight and purity of the isolated isoforms.[1]
-
Mass Spectrometry and Edman Degradation: These techniques are employed for the determination of the primary amino acid sequence.[2]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is utilized to analyze the secondary structure of the proteins.[2]
-
3D Modeling: Computational modeling tools like D-I-Tasser and AlphaFold can be used to predict the tertiary structure of the isoforms.[3]
Functional Assays
-
Ribosome-Inactivating Activity Assay: The ability of the isoforms to inhibit protein synthesis is assessed using a rabbit reticulocyte lysate system.[1]
-
PNAG Activity Assay: The release of adenine from salmon sperm DNA is measured to determine polynucleotide:adenosine glycosidase activity.[1]
-
Cell Viability and Cytotoxicity Assays: The effect of the isoforms on cancer cell lines is evaluated using assays such as the MTT assay to determine cell viability and dose-response curves.[1]
-
Apoptosis Assay: The induction of apoptosis can be confirmed by methods like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[1]
Caption: Experimental workflow for this compound isoform analysis.
References
- 1. Hortensins, Type 1 Ribosome-Inactivating Proteins from Seeds of Red Mountain Spinach: Isolation, Characterization, and Their Effect on Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 4, main type 1 ribosome inactivating protein from red mountain spinach seeds: Structural characterization and biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Anti-Hortensin Antibody Cross-Reactivity with Other Plant Ribosome-Inactivating Proteins (RIPs)
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the cross-reactivity of anti-Hortensin antibodies with other plant-derived ribosome-inactivating proteins (RIPs) is not publicly available. This guide, therefore, presents a comparative framework using a representative and well-characterized Type 1 RIP, Saporin, to illustrate the principles and methodologies for assessing antibody cross-reactivity within this protein family. The data and relationships described herein are based on established knowledge of RIP immunology and serve as a template for the evaluation of anti-Hortensin antibodies.
Introduction to Hortensin and Plant RIPs
This compound is a Type 1 ribosome-inactivating protein isolated from the seeds of the garden orache or red mountain spinach (Atriplex hortensis). Like other RIPs, it possesses N-glycosidase activity that cleaves a specific adenine residue from the large ribosomal RNA, thereby inhibiting protein synthesis and leading to cell death. This cytotoxic activity has garnered interest in the development of immunotoxins for targeted cancer therapy.
Plant RIPs are broadly classified into two types:
-
Type 1 RIPs: Consist of a single polypeptide chain with enzymatic activity (e.g., this compound, Saporin, Gelonin, Momordin).
-
Type 2 RIPs: Comprise an active A-chain linked by a disulfide bond to a B-chain with lectin properties that facilitates cell entry (e.g., Ricin, Abrin).
The development of therapeutic agents based on RIPs necessitates a thorough understanding of the specificity of antibodies raised against them. Cross-reactivity with other RIPs could lead to off-target effects or impact the efficacy and safety of an immunoconjugate. It is generally observed that antibodies raised against a specific plant RIP are more likely to cross-react with RIPs from the same or closely related plant families.
Comparative Cross-Reactivity Data (Representative)
The following table summarizes the expected cross-reactivity of a polyclonal anti-saporin antibody with other Type 1 RIPs, based on the principle of taxonomic relationships. Saporin is derived from Saponaria officinalis of the Caryophyllaceae family. This compound belongs to the Amaranthaceae family, which is also in the order Caryophyllales, suggesting a possibility of some degree of cross-reactivity.
| Target RIP | Source Organism | Plant Family | Predicted Cross-Reactivity with Anti-Saporin Antibody |
| Saporin | Saponaria officinalis (Soapwort) | Caryophyllaceae | High (Homologous) |
| Dianthin 30 | Dianthus caryophyllus (Carnation) | Caryophyllaceae | High |
| Agrostin 31 | Agrostemma githago (Corncockle) | Caryophyllaceae | High |
| This compound | Atriplex hortensis (Garden Orache) | Amaranthaceae | Moderate to Low |
| Amaranthin | Amaranthus spp. (Amaranth) | Amaranthaceae | Moderate to Low |
| Gelonin | Gelonium multiflorum | Euphorbiaceae | Low to Negligible |
| Momordin I | Momordica charantia (Bitter Melon) | Cucurbitaceae | Low to Negligible |
| Trichosanthin | Trichosanthes kirilowii (Chinese Cucumber) | Cucurbitaceae | Low to Negligible |
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental methods. The two most common techniques for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol describes an indirect ELISA to quantify the binding of an anti-RIP antibody to various RIPs.
Materials:
-
96-well microtiter plates (high protein-binding capacity)
-
Purified RIPs (this compound, Saporin, Gelonin, etc.)
-
Anti-Hortensin antibody (or the antibody to be tested)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of each purified RIP (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of serially diluted anti-Hortensin antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (at the manufacturer's recommended dilution in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The degree of cross-reactivity is determined by comparing the antibody binding signal to the different RIPs.
Western Blot Analysis of Cross-Reactivity
This method provides information on the specificity of antibody binding to RIPs of different molecular weights.
Materials:
-
Purified RIPs
-
SDS-PAGE gels and electrophoresis apparatus
-
Electrotransfer system and membranes (PVDF or nitrocellulose)
-
Transfer Buffer
-
Anti-Hortensin antibody
-
Enzyme-conjugated secondary antibody
-
Blocking Buffer (as for ELISA)
-
Wash Buffer (as for ELISA)
-
Chemiluminescent or colorimetric detection substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix each purified RIP with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Hortensin antibody (at an optimized dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the detection substrate to the membrane and visualize the protein bands using an appropriate imaging system. The presence and intensity of bands corresponding to the different RIPs indicate the degree of cross-reactivity.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental design and the expected outcomes, the following diagrams are provided.
Caption: Workflow for ELISA-based cross-reactivity analysis.
Caption: Predicted cross-reactivity of anti-Hortensin antibodies.
Validating the in vivo anticancer effects of Hortensin in animal models.
The search results primarily pointed to information about the plant genus Hortensia (commonly known as Hydrangea) and unrelated medical or geographical terms. There appears to be no readily available scientific literature detailing the validation of "Hortensin" as an anticancer agent in in-vivo models.
Therefore, I am unable to provide a comparison guide with experimental data, protocols, and signaling pathway diagrams as requested.
If you have an alternative name for the compound or are referring to a specific extract from the Hortensia plant, please provide the correct terminology, and I will be happy to conduct a new search.
Comparative Enzymatic Kinetics of Hortensin and Saporin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the enzymatic kinetics of ribosome-inactivating proteins (RIPs) is crucial for their application in targeted therapies. This guide provides a comparative overview of the enzymatic properties of Hortensin and saporin, two Type 1 RIPs with significant potential in biotechnology and medicine.
Introduction
Hortensins are a group of recently identified Type 1 ribosome-inactivating proteins isolated from the seeds of the edible Red Mountain Spinach (Atriplex hortensis L. var. rubra).[1] Like other Type 1 RIPs, they are single-chain enzymes that possess N-glycosylase activity, leading to the inhibition of protein synthesis and subsequent cell death, and have shown cytotoxic effects on glioblastoma cells.[2] Saporin, derived from the soapwort plant (Saponaria officinalis), is a well-characterized and widely utilized Type 1 RIP known for its high stability and potent enzymatic activity.[3][4] It is frequently used in the construction of immunotoxins for targeted cancer therapy.[3] This guide will compare the enzymatic kinetics of this compound and saporin, present relevant experimental protocols, and illustrate the cellular pathways they trigger.
Enzymatic Kinetics: A Comparative Analysis
A direct comparison of the Michaelis-Menten kinetics for this compound and saporin is challenging due to the limited availability of specific Km and kcat values in the current literature. The enzymatic activity of RIPs is often reported in terms of IC50 values from protein synthesis inhibition assays, which reflect the concentration required for 50% inhibition and are dependent on experimental conditions.
However, based on available research, both this compound and saporin are confirmed to possess potent rRNA N-glycosylase activity, the hallmark of RIPs.[2] This enzymatic action involves the cleavage of a specific adenine residue from the sarcin-ricin loop (SRL) of the 28S rRNA in the 60S ribosomal subunit, leading to the irreversible inhibition of protein synthesis.[5]
To provide a quantitative perspective on the enzymatic efficiency of Type 1 RIPs, the kinetic parameters for the well-studied ricin A chain (a component of a Type 2 RIP but enzymatically similar to Type 1 RIPs) are presented below as a reference.
Table 1: Enzymatic Kinetic Parameters of Ricin A Chain
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (s-1M-1) |
| Ricin A Chain | hsDNA | 46.6 | 2000 | 7.1 x 105 |
Data obtained from a study on ricin-mediated adenine release from herring sperm DNA (hsDNA).[6]
While specific values for this compound and saporin are not available, the high cytotoxicity and potent inhibition of protein synthesis reported for both enzymes suggest they are highly efficient catalysts.
Experimental Protocols
The determination of the enzymatic activity of this compound and saporin relies on the rRNA N-glycosylase activity assay. This assay detects the specific cleavage of the N-glycosidic bond of a particular adenine in the rRNA.
rRNA N-Glycosylase Activity Assay
This protocol is adapted from established methods for assaying RIP activity.[7][8][9][10]
Objective: To determine the N-glycosylase activity of this compound or saporin on ribosomes.
Materials:
-
Purified this compound or saporin
-
Rabbit reticulocyte lysate (as a source of ribosomes)
-
Phenol, Aniline, Ethanol
-
Urea, Polyacrylamide gel reagents
-
GelRed or other nucleic acid stain
-
Tris-HCl buffer, KCl, Magnesium acetate, 2-mercaptoethanol
-
Spectrophotometer
-
Electrophoresis apparatus
Procedure:
-
Incubation: Incubate rabbit reticulocyte lysate with a known concentration of the RIP (this compound or saporin) at 30°C for 1 hour. A control sample without the RIP should be run in parallel.
-
RNA Extraction: Extract the total RNA from the reaction mixture using phenol extraction followed by ethanol precipitation.
-
Aniline Treatment: Treat the extracted RNA with 1 M aniline acetate (pH 4.5). This step specifically cleaves the phosphodiester backbone at the depurinated site.
-
RNA Precipitation: Precipitate the RNA with ethanol to purify the fragments.
-
Gel Electrophoresis: Separate the RNA fragments by electrophoresis on a 7 M urea/5% polyacrylamide gel.
-
Visualization: Stain the gel with GelRed or a similar nucleic acid stain to visualize the RNA bands. The presence of a specific smaller RNA fragment (often referred to as the Endo's fragment) in the RIP-treated sample, which is absent in the control, indicates N-glycosylase activity.
Signaling Pathways and Mechanism of Action
Both this compound and saporin, as Type 1 RIPs, induce cell death primarily through the induction of apoptosis following the inhibition of protein synthesis. The general signaling pathway is depicted below.
Caption: General pathway of RIP-induced apoptosis.
Saporin has been shown to induce apoptosis through the mitochondrial (intrinsic) pathway, which is caspase-dependent.[7] The process of apoptosis is initiated as a cellular response to the stress caused by the shutdown of protein synthesis.
Experimental Workflow for Kinetic Analysis
The determination of kinetic parameters such as Km and kcat for this compound and saporin would follow a structured experimental workflow.
Caption: Workflow for determining enzymatic kinetic parameters.
Conclusion
This compound and saporin are both potent Type 1 ribosome-inactivating proteins with significant potential for therapeutic applications. While a direct quantitative comparison of their enzymatic kinetics is currently limited by the lack of published Km and kcat values, their demonstrated high efficacy in inhibiting protein synthesis underscores their powerful catalytic activity. The provided experimental protocols offer a clear path for researchers to determine these crucial kinetic parameters, which will be invaluable for the further development and optimization of these enzymes as biotechnological tools. The elucidation of their signaling pathways further enhances our understanding of their mechanism of action, paving the way for innovative drug design and development.
References
- 1. Ricin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. ribosome-inactivating-proteins - Ask this paper | Bohrium [bohrium.com]
- 5. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5.3.6. rRNA N-Glycosylase Assays on Rabbit Reticulocyte, Yeast, Bacterium Lysates, and HeLa Cells [bio-protocol.org]
- 8. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins [bio-protocol.org]
- 9. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins [en.bio-protocol.org]
Independent Verification of Hortensin's Ribosome Inactivation Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hortensin, a Type 1 Ribosome-Inactivating Protein (RIP), with other well-characterized RIPs. It aims to offer an objective analysis of this compound's mechanism of ribosome inactivation, supported by available experimental data, and to place its performance in the context of alternative RIPs used in biomedical research and drug development.
Executive Summary
Hortensins, isolated from the seeds of red mountain spinach (Atriplex hortensis L. var. rubra), are single-chain (Type 1) ribosome-inactivating proteins. Their primary mechanism of action is the enzymatic inactivation of ribosomes, a hallmark of all RIPs. This activity proceeds via the N-glycosidic cleavage of a specific adenine residue from the 28S rRNA within the large ribosomal subunit, leading to an irreversible inhibition of protein synthesis and subsequent induction of apoptosis. While the initial characterization of Hortensins has been thorough, it is important to note that, to date, the published research on their specific mechanism of action originates from a single research group and their collaborators. Independent verification from unaffiliated laboratories would further solidify these findings within the scientific community. This guide, therefore, presents the current understanding of this compound's activity and compares it with data from widely studied Type 1 RIPs, such as Saporin and Bouganin.
Mechanism of Action: Ribosome Inactivation and Apoptosis Induction
The established mechanism for Type 1 RIPs, including this compound, involves a highly specific enzymatic activity. As an N-β-glycosylase, this compound targets and cleaves the N-glycosidic bond of a universally conserved adenine residue (A4324 in rat liver ribosomes) within the sarcin-ricin loop (SRL) of the 28S rRNA. This depurination event disrupts the elongation factor binding site on the ribosome, thereby halting protein synthesis. The cessation of protein synthesis triggers a cellular stress response, ultimately leading to programmed cell death, or apoptosis.
Below is a diagram illustrating the signaling pathway from ribosome inactivation to apoptosis.
Caption: Signaling pathway of this compound-induced ribosome inactivation leading to apoptosis.
Comparative Performance Data
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and other selected Type 1 RIPs. It is important to consider that IC50 values can vary significantly based on the cell line used, exposure time, and assay conditions. Therefore, direct comparisons should be made with caution.
| Protein | Type | Target Cell Line | IC50 | Reference |
| This compound 4 | Type 1 | U87MG (human glioblastoma) | Not explicitly defined as IC50, but cytotoxic effects observed at 0.5 and 1.0 µM | |
| This compound 5 | Type 1 | U87MG (human glioblastoma) | Not explicitly defined as IC50, but cytotoxic effects observed at 0.1 and 1.0 µM | |
| Saporin-6 | Type 1 | Eukaryotic cells | Potent inhibitor of protein synthesis | |
| Bouganin | Type 1 | Various cancer cell lines | Varies with cell line and immunotoxin construct | [1][2] |
Experimental Protocols
The verification of ribosome inactivation by this compound and other RIPs relies on key experimental procedures. Below are detailed methodologies for the primary assays.
Ribosome Inactivation Assay (Endo's Assay)
This assay directly demonstrates the N-glycosylase activity of RIPs on ribosomes.
Objective: To detect the specific cleavage of the phosphodiester backbone of rRNA following depurination by a RIP.
Principle: The removal of an adenine base by the RIP creates an apurinic site in the rRNA. Treatment with an aniline-based solution then cleaves the sugar-phosphate backbone at this site, releasing a characteristic diagnostic RNA fragment (the "β-fragment" or "Endo's fragment").
Experimental Workflow:
Caption: Workflow for the verification of ribosome inactivation using Endo's Assay.
Detailed Protocol:
-
Incubation: Incubate isolated ribosomes (e.g., from rabbit reticulocytes) with the purified RIP (e.g., this compound) in an appropriate buffer at 37°C for a specified time (e.g., 30 minutes). Include a negative control with no RIP.
-
RNA Extraction: Extract the total RNA from the reaction mixture using a standard method such as phenol-chloroform extraction followed by ethanol precipitation.
-
Aniline Treatment: Resuspend the RNA pellet in an acidic aniline solution and incubate to induce cleavage at the apurinic site.
-
Gel Electrophoresis: Analyze the RNA samples on a denaturing polyacrylamide gel to separate the RNA fragments by size.
-
Visualization: Stain the gel with an RNA-specific dye (e.g., ethidium bromide) and visualize under UV light. The presence of a smaller RNA fragment in the RIP-treated sample, which is absent in the control, confirms ribosome inactivation.
Apoptosis Detection (TUNEL Assay)
This assay is used to identify DNA fragmentation, a hallmark of late-stage apoptosis.[3][4][5][6][7]
Objective: To detect apoptotic cells by labeling the 3'-hydroxyl termini of DNA strand breaks.
Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-OH ends of fragmented DNA. These labeled nucleotides can then be detected, for instance, by a fluorescently tagged antibody or by a chromogenic reaction.
Detailed Protocol:
-
Cell Culture and Treatment: Culture the target cells (e.g., U87MG) and treat with various concentrations of the RIP (e.g., this compound) for a specified duration. Include untreated cells as a negative control.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes (e.g., with Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Detection: For fluorescent detection, incubate with a fluorescently labeled antibody that recognizes the incorporated dUTPs. For chromogenic detection, use a biotin-labeled dUTP followed by incubation with streptavidin-HRP and a suitable substrate.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic (TUNEL-positive) cells.
Conclusion
Hortensins represent a family of Type 1 RIPs with a well-characterized mechanism of ribosome inactivation leading to apoptosis. The experimental evidence, primarily from a single research group, strongly supports their function as N-glycosylases, consistent with other members of the RIP family. For drug development professionals and researchers, Hortensins offer a potential tool for targeted therapies, similar to other RIPs like saporin and bouganin that are used in the construction of immunotoxins.[8][1][2] However, the lack of independent verification of this compound's specific activities is a current limitation. Further studies from diverse research teams are necessary to fully validate the initial findings and to comprehensively assess the therapeutic potential of Hortensins in comparison to other established ribosome-inactivating proteins.
References
- 1. Bouganin, an Attractive Weapon for Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bouganin, an Attractive Weapon for Immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the stability of glycosylated versus non-glycosylated Hortensin.
For researchers, scientists, and drug development professionals, understanding the stability of therapeutic proteins is paramount. This guide provides a comparative study of the stability of glycosylated versus non-glycosylated Hortensin, a type 1 ribosome-inactivating protein with therapeutic potential. By presenting key experimental data and detailed protocols, this document aims to inform strategies for the development and formulation of this compound-based therapeutics.
Glycosylation, the enzymatic addition of sugars to a protein, is a critical post-translational modification that can significantly influence a protein's structure, function, and stability. In the case of this compound, isolated from the seeds of the red mountain spinach (Atriplex hortensis), several isoforms exist, with this compound 2 and 4 being glycosylated. This inherent difference provides a natural model for studying the effects of glycosylation on protein stability.
Comparative Stability Data
The following tables summarize the expected quantitative data from various stability-indicating assays when comparing glycosylated and non-glycosylated forms of this compound. These values are illustrative and based on general principles of how glycosylation affects protein stability.
| Parameter | Glycosylated this compound | Non-Glycosylated this compound | Rationale |
| Melting Temperature (Tm) (°C) | Higher | Lower | Glycans can increase the energetic barrier to unfolding. |
| Enthalpy of Unfolding (ΔH) (kcal/mol) | Higher | Lower | More energy is required to disrupt the folded structure. |
| Proteolytic Resistance (t½) (hours) | Longer | Shorter | Glycans can sterically hinder protease access to cleavage sites. |
| Aggregation Propensity | Lower | Higher | The hydrophilic nature of glycans can increase solubility. |
Table 1: Comparative Thermal Stability and Proteolytic Resistance.
| Assay | Parameter Measured | Expected Outcome for Glycosylated this compound | Expected Outcome for Non-Glycosylated this compound |
| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm) and Enthalpy (ΔH) | Increased Tm and ΔH | Lower Tm and ΔH |
| Thermal Shift Assay (TSA) | Melting Temperature (Tm) | Increased Tm | Lower Tm |
| Circular Dichroism (CD) Spectroscopy | Secondary and Tertiary Structure | Higher thermal denaturation midpoint | Lower thermal denaturation midpoint |
| Proteolysis Assay | Rate of degradation | Slower degradation rate | Faster degradation rate |
Table 2: Summary of Expected Experimental Outcomes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry directly measures the heat absorbed by a protein as it unfolds due to increasing temperature. The temperature at which the maximum heat is absorbed is the melting temperature (Tm), a direct indicator of thermal stability.
Protocol:
-
Prepare samples of glycosylated and non-glycosylated this compound at a concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Prepare a matched buffer sample for the reference cell.
-
Load the protein sample into the sample cell and the matched buffer into the reference cell of the DSC instrument.
-
Equilibrate the system at a starting temperature of 25°C for 15 minutes.
-
Scan the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Record the differential heat capacity as a function of temperature.
-
Analyze the resulting thermogram to determine the Tm and the enthalpy of unfolding (ΔH) by fitting the data to a two-state unfolding model.
Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to measure protein thermal stability. It uses a fluorescent dye that binds to hydrophobic regions of a protein, which become exposed as the protein unfolds.
Protocol:
-
Prepare a master mix containing the protein (final concentration 2 µM), a fluorescent dye (e.g., SYPRO Orange at a 5X final concentration), and the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Aliquot 20 µL of the master mix into each well of a 96-well PCR plate.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
The melting temperature (Tm) is determined by identifying the temperature at the midpoint of the unfolding transition in the resulting melt curve.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins in solution. Thermal denaturation can be monitored by measuring the change in the CD signal as a function of temperature.
Protocol:
-
Prepare protein samples (glycosylated and non-glycosylated this compound) at a concentration of 0.2 mg/mL in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Use a quartz cuvette with a path length of 1 mm.
-
Record the far-UV CD spectrum (190-250 nm) at 25°C to assess the initial secondary structure.
-
To monitor thermal denaturation, select a wavelength where a significant change is observed upon unfolding (e.g., 222 nm for alpha-helical content).
-
Increase the temperature from 25°C to 95°C at a controlled rate (e.g., 1°C/minute).
-
Record the CD signal at the chosen wavelength at regular temperature intervals.
-
Plot the CD signal against temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm).
Proteolysis Assay
This assay assesses the stability of a protein against enzymatic degradation. A more stable protein will be more resistant to proteolysis.
Protocol:
-
Prepare solutions of glycosylated and non-glycosylated this compound at a concentration of 1 mg/mL in a suitable reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Add a protease (e.g., trypsin or chymotrypsin) to each protein solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction and stop the proteolysis by adding a protease inhibitor (e.g., PMSF for serine proteases) or by adding SDS-PAGE loading buffer and boiling.
-
Analyze the aliquots by SDS-PAGE to visualize the degradation of the full-length protein over time.
-
Quantify the intensity of the intact protein band at each time point using densitometry.
-
Plot the percentage of intact protein remaining versus time to determine the half-life (t½) of degradation for each form of this compound.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound.
Caption: Experimental workflow for comparing the stability of glycosylated and non-glycosylated this compound.
Caption: Simplified mTOR signaling pathway, a key regulator of cell growth involving glycoproteins.
Safety Operating Guide
Navigating the Disposal of Hortensin: A Procedural Guide for Laboratory Professionals
Chemical and Physical Properties of Hortensin (Flavonoid)
A summary of the known chemical and physical properties of the flavonoid this compound (CAS: 123442-39-7) is provided below. This information is crucial for a preliminary hazard assessment.[1][2]
| Property | Value |
| Molecular Formula | C17H14O6 |
| Molecular Weight | 314.29 g/mol [1] |
| Boiling Point | 535.3°C at 760 mmHg[2] |
| Flash Point | 200.1°C[2] |
| Density | 1.424 g/cm³[2] |
| Vapor Pressure | 2.73E-12 mmHg at 25°C[2] |
Standard Operating Procedure for Chemical Waste Disposal
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following workflow should be implemented to determine the correct disposal method. This procedure is designed to be a general guideline for the safe handling and disposal of laboratory chemicals where specific instructions are not provided.
dot dot graph HortensinDisposalWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node Definitions start [label="Start: this compound Waste for Disposal", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sds [label="Locate Specific\nSafety Data Sheet (SDS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sds_found [label="SDS Found?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; follow_sds [label="Follow Disposal Instructions\nin Section 13 of SDS", fillcolor="#34A853", fontcolor="#FFFFFF"]; hazard_id [label="Conduct Hazard Identification\n(Toxicity, Reactivity, Corrosivity, Ignitability)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; waste_determination [label="Waste Determination:\nHazardous or Non-Hazardous?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; non_hazardous [label="Dispose as Non-Hazardous\nChemical Waste per\nInstitutional Guidelines", fillcolor="#34A853", fontcolor="#FFFFFF"]; hazardous [label="Dispose as Hazardous\nChemical Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ehs [label="Consult Environmental Health & Safety (EHS)\nfor Final Disposal Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Waste Disposed", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions start -> sds; sds -> sds_found; sds_found -> follow_sds [label="Yes"]; sds_found -> hazard_id [label="No"]; follow_sds -> end; hazard_id -> waste_determination; waste_determination -> non_hazardous [label="Non-Hazardous"]; waste_determination -> hazardous [label="Hazardous"]; non_hazardous -> ehs; hazardous -> ehs; ehs -> end; }
References
Essential Safety and Handling Protocols for Hortensin
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of chemical substances like Hortensin in a laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling chemical powders or solutions in a research laboratory.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling most chemical compounds. Always inspect gloves for tears or degradation before use. For prolonged contact or with highly corrosive substances, thicker gloves may be necessary.[1][2][3] |
| Eye Protection | Safety glasses or goggles | Safety glasses with side shields or chemical splash goggles should be worn at all times in the laboratory to protect against splashes and airborne particles.[1][4] |
| Body Protection | Laboratory coat | A flame-resistant lab coat that covers the arms and body should be worn to protect the skin and clothing from spills. |
| Respiratory Protection | Fume hood or respirator | When handling powdered chemicals that can become airborne or volatile solutions, work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a risk assessment should determine the appropriate type of respirator. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[1] |
Operational Plan for Safe Handling
A systematic approach to handling chemicals minimizes the risk of exposure and contamination.
1. Preparation and Planning:
-
Before beginning any work, consult all available safety information and conduct a risk assessment for the specific procedures.
-
Ensure that all necessary PPE is available and in good condition.[5]
-
Prepare the work area by ensuring it is clean, uncluttered, and that all necessary equipment is within reach.[5]
-
Locate the nearest safety shower and eyewash station.
2. Handling Procedures:
-
Weighing and Aliquoting: When weighing solid compounds, perform this task in a fume hood or an enclosure with localized exhaust to prevent inhalation of fine powders.
-
Solution Preparation: When dissolving solids or diluting solutions, add the substance slowly to the solvent to avoid splashing.
-
General Handling: Always handle chemicals with care, avoiding direct contact with skin, eyes, and clothing.[6] Do not eat, drink, or apply cosmetics in the laboratory.[1][5] Wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[5][6]
3. Spill Management:
-
In the event of a small spill, alert others in the area and follow your institution's spill cleanup procedures.
-
Use an appropriate spill kit to absorb and neutralize the spilled material.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe workplace.
-
Waste Segregation: All chemical waste, including contaminated PPE and materials, must be segregated into appropriate, clearly labeled waste containers.[7]
-
Container Labeling: Waste containers must be labeled with the full chemical name of the contents and any associated hazards.[7]
-
Disposal Procedures: Follow your institution's guidelines for the disposal of chemical waste. Do not pour any chemical waste down the drain unless explicitly permitted by your institution's policies.
Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for safely handling a chemical compound in a laboratory setting.
Caption: Workflow for Safe Chemical Handling in a Laboratory.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. Personal protective equipment during fruit spraying | Albo lična zaštitna oprema [albo.biz]
- 3. royalbrinkman.com [royalbrinkman.com]
- 4. Personal Protective Equipment in Horticulture - safesol [safesol.co.ke]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. saffronchemicals.com [saffronchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
